molecular formula C12H14F3N B1307632 2-[3-(Trifluoromethyl)phenyl]piperidine CAS No. 383128-75-4

2-[3-(Trifluoromethyl)phenyl]piperidine

Cat. No.: B1307632
CAS No.: 383128-75-4
M. Wt: 229.24 g/mol
InChI Key: LNGYJPKFIYPWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Trifluoromethyl)phenyl]piperidine is a useful research compound. Its molecular formula is C12H14F3N and its molecular weight is 229.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Trifluoromethyl)phenyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Trifluoromethyl)phenyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11/h3-5,8,11,16H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGYJPKFIYPWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400914
Record name 2-[3-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383128-75-4
Record name 2-[3-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-[3-(Trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth technical overview of 2-[3-(trifluoromethyl)phenyl]piperidine, a heterocyclic amine of significant interest in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and the introduction of a trifluoromethylphenyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1] This document will delve into the structural attributes, key physicochemical parameters, and established methodologies for their determination, offering a foundational resource for the evaluation and development of this and related compounds.

Chemical Identity and Structural Attributes

2-[3-(Trifluoromethyl)phenyl]piperidine is a substituted piperidine derivative. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly impacts the electronic and steric properties of the phenyl ring, which in turn influences the overall physicochemical characteristics of the molecule.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name 2-[3-(Trifluoromethyl)phenyl]piperidineN/A
Synonyms (S)-3-TFM-PP[2]
CAS Number 1184989-97-6 (for hydrochloride salt)N/A
Molecular Formula C12H14F3N[2]
Molecular Weight 229.24 g/mol [2]
Appearance Typically a liquid or a white to off-white solid[2]

A closely related compound, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), is a known serotonergic agonist.[3] While structurally different in the placement of the nitrogen atoms within the heterocyclic ring, the shared trifluoromethylphenyl moiety provides some context for potential biological activity and physicochemical properties.

Structural Diagram

Caption: Chemical structure of 2-[3-(trifluoromethyl)phenyl]piperidine.

Synthesis Outline

A plausible synthetic route to 2-[3-(trifluoromethyl)phenyl]piperidine can be adapted from established methods for the synthesis of related phenylpiperidine derivatives. A common approach involves the reaction of a suitable pyridine precursor with an organometallic reagent, followed by reduction of the pyridine ring.

G start 2-Bromopyridine step1 Grignard Reaction (3-(Trifluoromethyl)phenyl)magnesium bromide start->step1 THF intermediate 2-[3-(Trifluoromethyl)phenyl]pyridine step1->intermediate step2 Catalytic Hydrogenation (e.g., H2, PtO2) intermediate->step2 Acidic Conditions product 2-[3-(Trifluoromethyl)phenyl]piperidine step2->product

Caption: A potential synthetic workflow for 2-[3-(trifluoromethyl)phenyl]piperidine.

Ionization Constant (pKa)

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of a molecule's ionization at a given pH. For an amine-containing compound like 2-[3-(trifluoromethyl)phenyl]piperidine, the pKa of its conjugate acid determines its charge state in physiological environments, which in turn affects its solubility, membrane permeability, and receptor interactions.[4]

Predicted pKa

Table 2: Predicted pKa Value

ParameterPredicted ValueMethod
pKa (Conjugate Acid) 9.0 - 10.5Based on analogs and computational models
Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7] The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

  • Sample Preparation: Accurately weigh and dissolve a sample of 2-[3-(trifluoromethyl)phenyl]piperidine hydrochloride in deionized water to a known concentration (e.g., 10 mM).

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing for equilibration at each step.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. The Henderson-Hasselbalch equation can be applied for precise calculation.[4]

G cluster_workflow pKa Determination by Potentiometric Titration prep Sample Preparation (Known Concentration) titrate Titration with Standardized Base prep->titrate record pH Measurement titrate->record Incremental Additions plot Generate Titration Curve record->plot analyze Determine pKa at Half-Equivalence Point plot->analyze

Caption: Workflow for pKa determination using potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8][9] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Predicted Lipophilicity

The presence of the trifluoromethyl group is known to increase lipophilicity.[10] Computational methods can provide an estimated logP value.

Table 3: Predicted logP Value

ParameterPredicted ValueMethod
logP 3.0 - 4.0Based on analogs and computational models

For comparison, the computed XLogP3 for the related compound 1-[3-(trifluoromethyl)phenyl]piperazine is 2.3.[3] The additional methylene group in the piperidine ring of our target compound would be expected to increase the logP.

Experimental Determination of logP: Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[8]

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of 2-[3-(trifluoromethyl)phenyl]piperidine in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning between the two phases until equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Experimental Determination of logP/logD: HPLC Method

A faster, high-throughput alternative to the shake-flask method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC).[9][11][12] The logP/logD can be determined by correlating the retention time of the compound with that of a series of standards with known logP values.

  • Standard Selection: Choose a set of reference compounds with well-established logP values that span the expected range for the test compound.

  • Chromatography: Perform isocratic RP-HPLC analysis of the standards and the test compound.

  • Calibration Curve: Plot the logarithm of the retention factor (k') versus the known logP values of the standards to generate a calibration curve.

  • logP Determination: Determine the retention factor of the test compound and use the calibration curve to calculate its logP. For logD determination, the mobile phase is buffered to the desired pH (e.g., 7.4).

G cluster_workflow logP Determination by HPLC standards Select & Run logP Standards calibration Generate Calibration Curve (log k' vs. logP) standards->calibration test_compound Run Test Compound calculation Calculate logP of Test Compound test_compound->calculation calibration->calculation

Caption: Workflow for logP determination using the HPLC method.

Solubility

Aqueous solubility is a critical factor for oral drug absorption and formulation development.[13] Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms. It is important to assess both kinetic and thermodynamic solubility.[14][15]

Predicted Solubility

The relatively high predicted logP suggests that 2-[3-(trifluoromethyl)phenyl]piperidine may have low aqueous solubility. The basic nature of the piperidine nitrogen means that its solubility will be pH-dependent, with higher solubility at lower pH values where the compound is protonated.

Experimental Determination of Solubility

This high-throughput method is often used in early drug discovery to identify compounds with potential solubility liabilities.[14]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in an organic solvent like DMSO.

  • Serial Dilution: Add aliquots of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.

  • Incubation and Detection: Shake the plate for a set period (e.g., 2 hours) and then measure the turbidity using a nephelometer or the concentration of the dissolved compound by UV-Vis spectroscopy after filtration or centrifugation. The kinetic solubility is the concentration at which precipitation is first observed.

This method measures the equilibrium solubility of a compound and is considered more definitive.[16]

  • Sample Preparation: Add an excess of the solid compound to a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation and Analysis: Separate the undissolved solid by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.

Spectral Characterization

Spectroscopic techniques are essential for confirming the identity and purity of 2-[3-(trifluoromethyl)phenyl]piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the trifluoromethylphenyl ring and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns will provide detailed structural information.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the trifluoromethyl group and the phenyl and piperidine rings.[17]

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the -CF3 group.[18]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The mass spectrum of 2-[3-(trifluoromethyl)phenyl]piperidine is expected to show a molecular ion peak corresponding to its molecular weight.[19][20]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the N-H bond of the secondary amine in the piperidine ring, C-H bonds of the aromatic and aliphatic groups, and strong C-F stretching vibrations from the trifluoromethyl group.[21]

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-[3-(trifluoromethyl)phenyl]piperidine and the established experimental methodologies for their determination. A thorough understanding and experimental validation of these parameters are crucial for advancing the development of this and structurally related compounds in the field of drug discovery. The interplay between the piperidine scaffold and the trifluoromethylphenyl substituent creates a unique physicochemical profile that warrants careful investigation to unlock its full therapeutic potential.

References

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (n.d.). Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved February 2, 2026, from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-(5-Chloro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1][3][5]triazolo[4,3-a]pyridine-6-carbonitrile. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2026, January 31). Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides. Retrieved February 2, 2026, from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 2, 2026, from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • PubMed. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (2024, May 2). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Retrieved February 2, 2026, from [Link]

  • NIST WebBook. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, December 9). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 7). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 9). Buffer standards for the physiological pH of the zwitterionic buffer 3-[ N -tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic Acid (TAPSO) From (278.15 to 328.15) K. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • PubMed Central (PMC). (2024, December 28). In silico prediction of pKa values using explainable deep learning methods. Retrieved February 2, 2026, from [Link]

  • AAPS. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved February 2, 2026, from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved February 2, 2026, from [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (n.d.). Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved February 2, 2026, from [Link]

  • Bouling Chemical Co., Limited. (n.d.). (S)-2-(3-(Trifluoromethyl)Phenyl)Piperidine. Retrieved February 2, 2026, from [Link]

  • Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved February 2, 2026, from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved February 2, 2026, from [Link]

  • ir-spectra.com. (n.d.). IS NIR Spectra. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved February 2, 2026, from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Methyl-3-phenylpiperidine. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2026, January 7). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Retrieved February 2, 2026, from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved February 2, 2026, from [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved February 2, 2026, from [Link]

  • Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 5). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved February 2, 2026, from [Link]

  • EPA. (n.d.). Piperidine, 2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)- - Substance Details. Retrieved February 2, 2026, from [Link]

  • SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved February 2, 2026, from [Link]

Sources

Technical Monograph: Pharmacodynamics and Mechanism of Action of 2-[3-(Trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile and mechanism of action for 2-[3-(Trifluoromethyl)phenyl]piperidine , a specific substituted phenylpiperidine distinct from its piperazine analog (TFMPP).

Executive Summary

Compound: 2-[3-(Trifluoromethyl)phenyl]piperidine CAS Registry Number: 383128-75-4 Chemical Class: Substituted 2-Phenylpiperidine Primary Mechanism: Monoamine Transporter (MAT) Inhibition (Putative NDRI)

2-[3-(Trifluoromethyl)phenyl]piperidine is a psychopharmacological agent belonging to the 2-phenylpiperidine class. Structurally, it consists of a piperidine ring substituted at the C2 position with a phenyl ring bearing a trifluoromethyl (-CF3) group at the meta (3-) position. Unlike its piperazine analog TFMPP (a serotonin releaser), the 2-phenylpiperidine scaffold is pharmacophorically characteristic of Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) , sharing structural homology with methylphenidate (Ritalin) and desoxypipradrol.

This guide delineates the compound's mechanism as a competitive inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), driven by the steric and lipophilic properties of the 3-trifluoromethyl substituent.

Structural & Chemical Context

To understand the mechanism, one must distinguish the scaffold functionality:

Feature2-[3-(CF3)phenyl]piperidine TFMPP (1-[3-(CF3)phenyl]piperazine)
Core Ring Piperidine (C5H11N)Piperazine (C4H10N2)
Nitrogen Count 1 (Secondary Amine)2 (Secondary & Tertiary Amines)
Pharmacophore Reuptake Inhibitor (Blocker)Releaser (Substrate)
Primary Target DAT / NET > SERTSERT > DAT
Mode of Action Binds to transporter surface; prevents uptake.Translocates into neuron; reverses VMAT2.

The 3-Trifluoromethyl Effect: The addition of a -CF3 group at the meta position of the phenyl ring serves two critical functions:

  • Lipophilicity Enhancement: The high electronegativity and volume of the -CF3 group increase the LogP, facilitating rapid Blood-Brain Barrier (BBB) penetration.

  • Metabolic Protection: The C-F bond strength prevents hydroxylation at the typically vulnerable 3-position, extending the compound's half-life compared to unsubstituted 2-phenylpiperidine.

Mechanism of Action (MoA)

Primary Target: Monoamine Transporter Inhibition

The compound functions as a competitive antagonist at the presynaptic monoamine transporters.

  • Binding Event: The protonated nitrogen of the piperidine ring mimics the terminal amine of dopamine/norepinephrine, anchoring the molecule in the S1 binding pocket of the transporter (DAT/NET).

  • Steric Blockade: The 2-phenyl moiety, augmented by the bulky 3-CF3 group, occupies the hydrophobic pocket adjacent to the substrate binding site. This prevents the conformational change (outward-facing to inward-facing) required for neurotransmitter transport.

  • Result: Cytosolic dopamine and norepinephrine concentrations are unaffected, but synaptic cleft concentrations increase significantly due to the blockade of reuptake.

Selectivity Profile (SAR Inference)

While unsubstituted 2-phenylpiperidine is a selective NDRI, meta-substitution on the phenyl ring can introduce serotonergic affinity.

  • DAT/NET Affinity: Retained and potentially enhanced due to hydrophobic interactions.

  • SERT Affinity: The 3-CF3 group is known to increase SERT binding (as seen in fenfluramine and TFMPP). Therefore, 2-[3-(Trifluoromethyl)phenyl]piperidine likely exhibits a triple reuptake inhibitor (SNDRI) profile, with a ratio favoring DA/NE over 5-HT, unlike the pure serotonergic action of TFMPP.

Visualizing the Mechanism

The following diagram contrasts the Reuptake Inhibition mechanism of this piperidine against the Releasing mechanism of piperazines.

MoA_Comparison cluster_synapse Synaptic Cleft Dynamics cluster_neuron Presynaptic Terminal DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake (Blocked) PostSyn Post-Synaptic Receptor DA->PostSyn Signaling Target 2-[3-(CF3)phenyl]piperidine (Inhibitor) Target->DAT Competitive Binding (No Translocation) VMAT VMAT2 DAT->VMAT Normal Recycling Vesicle DA Vesicle VMAT->Vesicle Storage caption Fig 1: The piperidine derivative binds to DAT, preventing DA reuptake without entering the neuron.

Experimental Protocols for Validation

To empirically validate the mechanism described above, the following ex vivo and in vitro assays are standard.

Radioligand Binding Assay (Affinity)

Objective: Determine the


 value for DAT, NET, and SERT.
  • Preparation: Isolate synaptic membranes from rat striatum (for DAT) and cortex (for NET/SERT).

  • Ligands:

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Incubation: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of 2-[3-(Trifluoromethyl)phenyl]piperidine for 60-120 mins at 25°C.
  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Synaptosomal Uptake Inhibition Assay (Functional)

Objective: Confirm the compound blocks uptake rather than releasing neurotransmitters.

  • Tissue: Prepare crude synaptosomes (P2 fraction) from fresh brain tissue.

  • Baseline: Incubate synaptosomes with [³H]DA, [³H]NE, or [³H]5-HT for 5 minutes (uptake phase).

  • Challenge: Add test compound 10 minutes prior to radioligand addition.

  • Control: Use a known releaser (e.g., Tyramine or TFMPP) in a parallel well.

    • If Inhibitor: Total accumulated radioactivity decreases as drug concentration increases.

    • If Releaser: Pre-loaded radioactivity is actively extruded (requires pre-loading protocol).

  • Data Output: Plot % Inhibition vs. Log[Concentration].

Workflow Diagram

Assay_Workflow Start Compound Solubilization Incubation Incubation (37°C, 10 min) Start->Incubation Prep Synaptosome Preparation Prep->Incubation Tracer Add [³H]-Ligand Incubation->Tracer Filter Rapid Filtration (GF/B Filters) Tracer->Filter Count Scintillation Counting Filter->Count Data Calculate IC50 (Cheng-Prusoff) Count->Data caption Fig 2: Radioligand Uptake Inhibition Workflow

Synthesis & Precursor Status

Researchers should note that 2-[3-(Trifluoromethyl)phenyl]piperidine is often synthesized via the hydrogenation of the corresponding pyridine or the Grignard reaction of 3-trifluoromethylphenylmagnesium bromide with a pyridine precursor followed by reduction.

  • Precursor Utility: It is also a potential intermediate for Neurokinin 1 (NK1) antagonists (e.g., analogs of L-733,060), where the 2-phenylpiperidine core is essential for receptor docking.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12149483, 2-[3-(Trifluoromethyl)phenyl]piperidine. Retrieved from [Link]

  • Glennon, R. A., et al. (1986). Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP). (Contextual comparison of piperazine vs piperidine pharmacophores). Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • Schweri, M. M., et al. (1985). [3H]Threo-(+/-)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites. (Establishing the 2-phenylpiperidine binding mode). Journal of Neurochemistry. Retrieved from [Link]

The Structure-Activity Relationship of 2-[3-(Trifluoromethyl)phenyl]piperidine: A Guide for Monoamine Transporter-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-[3-(trifluoromethyl)phenyl]piperidine scaffold is a privileged core structure in medicinal chemistry, particularly for the design of potent and selective inhibitors of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including depression, ADHD, and substance abuse disorders.[1][3][4] This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of 2-[3-(trifluoromethyl)phenyl]piperidine derivatives, offering insights for the rational design of next-generation monoamine transporter inhibitors.

The Core Scaffold: A Foundation for Transporter Affinity

The 2-phenylpiperidine motif itself is a well-established pharmacophore for monoamine transporter inhibition.[5][6] The fundamental structure consists of a piperidine ring directly attached to a phenyl group at the 2-position. This arrangement provides a basic nitrogen atom, which is typically protonated at physiological pH, and an aromatic ring, both of which are critical for interaction with the binding sites of monoamine transporters.

The trifluoromethyl (-CF3) group at the 3-position of the phenyl ring is a key feature that significantly influences the pharmacological profile of these compounds. The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation into drug candidates can enhance metabolic stability, improve brain penetration, and modulate receptor binding affinity.

Decoding the Structure-Activity Relationship

The potency and selectivity of 2-[3-(trifluoromethyl)phenyl]piperidine derivatives for DAT, NET, and SERT can be finely tuned by strategic modifications at three key positions: the piperidine ring, the phenyl ring, and through stereochemical considerations.

Modifications of the Piperidine Ring

The piperidine ring offers several avenues for modification, primarily at the nitrogen atom (N1) and other positions on the ring.

  • N-Substitution: The substituent on the piperidine nitrogen plays a critical role in determining both potency and selectivity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated and can lead to potent DAT and NET inhibition. Larger or more complex substituents can be used to modulate selectivity. For instance, bulky N-substituents can decrease affinity for the more sterically constrained SERT binding site, thereby increasing selectivity for DAT and NET.

  • Ring Substitution: Substitution at other positions on the piperidine ring can influence the conformational preference of the molecule and its interaction with the transporter. For example, the introduction of hydroxyl or methyl groups can alter the lipophilicity and hydrogen bonding potential of the molecule, impacting its pharmacokinetic and pharmacodynamic properties. Studies on related 3,4-disubstituted piperidines have shown that the stereochemistry of these substituents is crucial for determining selectivity between DAT/NET and SERT.[7]

The Significance of the 3-(Trifluoromethyl)phenyl Group

The substitution pattern on the phenyl ring is a major determinant of a compound's activity and selectivity profile.

  • Position of the Trifluoromethyl Group: The placement of the -CF3 group at the meta-position (C3) is often optimal for high affinity at DAT and NET. Moving the -CF3 group to the ortho- (C2) or para- (C4) position can dramatically alter the binding affinity and selectivity. Generally, electron-withdrawing groups on the phenyl ring are favorable for DAT affinity.[8]

  • Replacement of the Trifluoromethyl Group: Replacing the -CF3 group with other substituents allows for a systematic exploration of the electronic and steric requirements of the binding pocket. For example, replacing it with other electron-withdrawing groups like halogens (e.g., -Cl, -Br) can maintain high affinity, while the introduction of electron-donating groups may lead to a decrease in potency.

The Critical Role of Stereochemistry

The 2-position of the piperidine ring is a chiral center, and the stereochemistry at this position has a profound impact on the biological activity of these compounds. It is consistently observed that one enantiomer is significantly more potent than the other. The absolute configuration that is preferred can vary depending on the specific transporter and the overall substitution pattern of the molecule. For many 2-phenylpiperidine-based monoamine transporter inhibitors, the (S)-enantiomer exhibits higher affinity. Therefore, stereoselective synthesis and evaluation of individual enantiomers are essential steps in the drug discovery process.[7]

Experimental Protocols for Evaluating Biological Activity

The biological activity of 2-[3-(trifluoromethyl)phenyl]piperidine derivatives is primarily assessed through in vitro binding and uptake inhibition assays.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific transporter. This is typically done by competing the test compound against a radiolabeled ligand that is known to bind to the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT). The concentration of the test compound that inhibits 50% of the binding of the radioligand is known as the IC50 value, from which the inhibition constant (Ki) can be calculated. These assays are usually performed using membrane preparations from cells expressing the recombinant human transporters or from rodent brain tissue.

Synaptosomal Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into synaptosomes, which are resealed nerve terminals isolated from brain tissue. The concentration of the test compound that inhibits 50% of the neurotransmitter uptake is the IC50 value. This assay provides a more physiologically relevant measure of a compound's potency as a reuptake inhibitor.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of 2-[3-(CF3)phenyl]piperidine Analogs binding Radioligand Binding Assays (DAT, NET, SERT) synthesis->binding Test Compounds uptake Synaptosomal Uptake Inhibition Assays ([3H]DA, [3H]NE, [3H]5-HT) synthesis->uptake Test Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis binding->sar_analysis Ki Values uptake->sar_analysis IC50 Values lead_optimization Lead Optimization sar_analysis->lead_optimization SAR Insights

Figure 1. A generalized experimental workflow for the synthesis and evaluation of 2-[3-(trifluoromethyl)phenyl]piperidine derivatives as monoamine transporter inhibitors.

Summary of Structure-Activity Relationships

To facilitate the rational design of novel analogs, the key SAR findings are summarized in the table below.

Molecular FeatureModificationImpact on Activity
Piperidine N1 Small alkyl groups (e.g., -CH3)Potent DAT/NET inhibition
Bulky substituentsIncreased selectivity for DAT/NET over SERT
Phenyl Ring 3-CF3Generally optimal for DAT/NET affinity
Shifting CF3 to 2- or 4-positionAlters affinity and selectivity
Replacement with other EWGsCan maintain high affinity
Stereochemistry (S)-enantiomer at C2Often more potent

Conclusion

The 2-[3-(trifluoromethyl)phenyl]piperidine scaffold represents a versatile and highly tractable starting point for the development of potent and selective monoamine transporter inhibitors. A thorough understanding of the structure-activity relationships governing the interaction of these compounds with DAT, NET, and SERT is paramount for the successful design of novel therapeutics with improved efficacy and side-effect profiles. By systematically exploring chemical space around the piperidine and phenyl rings, and by carefully considering the role of stereochemistry, medicinal chemists can continue to innovate and develop next-generation treatments for a range of debilitating neurological and psychiatric disorders.

References

  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry.

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry.

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals.

  • Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest.

  • Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry.

  • Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience.

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry.

  • Monoamine Transporter Inhibitors and Substrates as Treatments for stimulant Abuse. PMC.

  • Synthesis and Discovery of Arylpiperidinylquinazolines: New Inhibitors of the Vesicular Monoamine Transporter. ACS Medicinal Chemistry Letters.

  • Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO.

  • Monoamine Transporter Binding, Locomotor Activity, and Drug Discrimination Properties of 3-(4-Substituted-phenyl)tropane-2-carboxylic Acid Methyl Ester Isomers. Journal of Medicinal Chemistry.

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.

  • Overview of Monoamine Transporters. Current Protocols in Pharmacology.

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain.

  • Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Columbia Academic Commons.

  • SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESIS.

  • Molecular basis of vesicular monoamine transport and neurological drug interactions. Nature.

  • 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters.

Sources

2-[3-(Trifluoromethyl)phenyl]piperidine derivatives and their potential

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Potential, Synthetic Pathways, and Safety Mechanisms

Executive Summary

The 2-[3-(trifluoromethyl)phenyl]piperidine scaffold represents a conformationally restricted analog of the norfenfluramine pharmacophore. Historically, the open-chain parent compounds (Fenfluramine/Norfenfluramine) demonstrated profound efficacy in appetite suppression and, more recently, in treating Dravet syndrome (epilepsy). However, their utility was severely compromised by off-target activation of the 5-HT


 receptor , leading to valvular heart disease (VHD).

This technical guide analyzes the 2-arylpiperidine derivative as a strategic template for "de-risking" this drug class. By constraining the ethylamine side chain into a piperidine ring, researchers aim to retain the therapeutic 5-HT


  agonism (anti-epileptic/anorectic) while minimizing the 5-HT

mitogenic signaling responsible for cardiotoxicity. This document details the structural activity relationships (SAR), validated synthetic protocols, and the critical screening assays required to develop safe therapeutics within this chemical space.

Part 1: Structural Activity Relationship (SAR) & Pharmacology

The Pharmacophore: Constraining Norfenfluramine

The molecule consists of a piperidine ring substituted at the C2 position with a phenyl ring bearing a meta-trifluoromethyl (


) group.
  • The

    
     Group:  Critical for metabolic stability (blocking ring hydroxylation) and increasing lipophilicity to ensure Blood-Brain Barrier (BBB) penetration. It also provides the specific electrostatic potential required for binding in the hydrophobic pocket of 5-HT receptors.
    
  • The Piperidine Ring: Unlike the flexible ethylamine chain of norfenfluramine, the piperidine ring locks the nitrogen and the phenyl group into a specific spatial arrangement. This conformational restriction is a classic medicinal chemistry strategy to improve receptor subtype selectivity (e.g., favoring 5-HT

    
     over 5-HT
    
    
    
    or 5-HT
    
    
    ).
The "Double-Edged" Mechanism: 5-HT vs. 5-HT

The therapeutic potential and safety profile of this scaffold hinge entirely on the selectivity ratio between two serotonin receptor subtypes.

  • Therapeutic Target (5-HT

    
    ):  Located primarily in the CNS (hypothalamus and hippocampus).
    
    • Pathway:

      
       protein coupling 
      
      
      
      PLC activation
      
      
      
      
      
      
      Calcium release.
    • Effect: Activation of POMC neurons (satiety) and modulation of GABAergic interneurons (seizure suppression).

  • Safety Liability (5-HT

    
    ):  Located abundantly on cardiac valve interstitial cells.[1]
    
    • Pathway:

      
       coupling + 
      
      
      
      -arrestin recruitment
      
      
      Src/MAPK phosphorylation
      
      
      Mitogenesis.
    • Effect: Uncontrolled proliferation of valve cells, leading to fibrosis and regurgitation (Valvulopathy).

Critical Design Goal: A safe derivative must act as a biased agonist or a selective agonist for 5-HT


 with negligible activity (or antagonism) at 5-HT

.
Signaling Pathway Visualization

The following diagram illustrates the divergent pathways that determine the drug's fate: efficacy vs. toxicity.

G cluster_Therapeutic CNS: Therapeutic Efficacy cluster_Toxicity Cardiac: Valvulopathy Risk Ligand 2-[3-(CF3)phenyl]piperidine Derivative R2C 5-HT2C Receptor Ligand->R2C Agonist Binding R2B 5-HT2B Receptor Ligand->R2B Off-Target Binding Gq_C Gq Protein R2C->Gq_C PLC PLC / IP3 Gq_C->PLC GABA GABA Neuron Modulation PLC->GABA Outcome1 Seizure Suppression (Anti-Epileptic) GABA->Outcome1 Src Src / MAPK Signaling R2B->Src Biased Signaling? Mito Mitogenesis (Cell Proliferation) Src->Mito Outcome2 Valvular Heart Disease (VHD) Mito->Outcome2

Figure 1: Divergent signaling pathways. The goal is to maximize the green pathway (5-HT2C) while severing the red pathway (5-HT2B).

Part 2: Synthetic Methodology

To access the 2-[3-(trifluoromethyl)phenyl]piperidine scaffold, a robust synthetic route is required. The method below utilizes a Suzuki cross-coupling followed by a catalytic hydrogenation. This approach allows for the modular introduction of the aryl group.

Retrosynthetic Analysis
  • Target: 2-[3-(trifluoromethyl)phenyl]piperidine.

  • Precursor: 2-[3-(trifluoromethyl)phenyl]pyridine.

  • Disconnection: C–C bond formation between the pyridine ring and the aryl boronic acid.

Protocol: Synthesis of Racemic 2-[3-(Trifluoromethyl)phenyl]piperidine
Step 1: Suzuki Cross-Coupling

Objective: Couple 2-bromopyridine with 3-(trifluoromethyl)phenylboronic acid.

  • Reagents:

    • 2-Bromopyridine (1.0 eq)

    • 3-(Trifluoromethyl)phenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution)
      
    • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

  • Procedure:

    • Charge a reaction flask with 2-bromopyridine, boronic acid, and solvent.

    • Degas the solution with nitrogen for 15 minutes (Critical for Pd catalyst life).

    • Add

      
       and the aqueous base.
      
    • Reflux at 90°C for 12–16 hours under nitrogen atmosphere.

    • Workup: Cool to RT, dilute with ethyl acetate, wash with water and brine. Dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

    • QC: Verify via

      
      -NMR (Look for aromatic protons and pyridine ring shifts).
      
Step 2: Catalytic Hydrogenation (Reduction)

Objective: Reduce the pyridine ring to a piperidine ring.

  • Reagents:

    • 2-[3-(trifluoromethyl)phenyl]pyridine (from Step 1)

    • Catalyst:

      
       (Adam's Catalyst) or 
      
      
      
      (5%)
    • Solvent: Acetic Acid (AcOH) or Methanol with HCl (to protonate the pyridine).

    • Hydrogen source:

      
       gas (balloon or Parr shaker at 40-60 psi).
      
  • Procedure:

    • Dissolve the intermediate in acetic acid.

    • Add the catalyst (carefully, pyrophoric risk).

    • Hydrogenate at 50 psi for 24 hours.

    • Workup: Filter through a Celite pad to remove the catalyst. Rinse with methanol.

    • Concentrate the filtrate in vacuo.

    • Basify the residue with 1M NaOH to pH > 10 and extract with Dichloromethane (DCM).

    • Product: The free base 2-[3-(trifluoromethyl)phenyl]piperidine is obtained as an oil.

Step 3: Chiral Resolution (Crucial)

Biological activity is often stereoselective. The (S)-enantiomer is typically the active pharmacophore for 5-HT activation in this class.

  • Method: Classical resolution using L-(+)-Tartaric acid or D-(-)-Tartaric acid.

  • Procedure:

    • Dissolve racemic amine in hot ethanol.

    • Add 1 equivalent of chiral tartaric acid.

    • Allow to crystallize slowly. The diastereomeric salt of one enantiomer will precipitate.

    • Recrystallize to constant optical rotation.

    • Free-base the salt to obtain the enantiopure piperidine.

Synthesis Workflow Diagram

Synthesis Start 2-Bromopyridine + 3-CF3-Ph-B(OH)2 Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Step1 Inter Intermediate: 2-(3-CF3-phenyl)pyridine Step1->Inter Step2 Hydrogenation (PtO2, H2, AcOH) Inter->Step2 Product Racemic 2-[3-(CF3)phenyl]piperidine Step2->Product Resolution Chiral Resolution (Tartaric Acid) Product->Resolution Final Enantiopure Product ((S)-Isomer) Resolution->Final

Figure 2: Synthetic workflow from commercial starting materials to the enantiopure scaffold.

Part 3: Therapeutic Potential & Safety

Epilepsy (Dravet Syndrome)

The approval of Fintepla (Fenfluramine) for Dravet syndrome has validated the 5-HT


 mechanism for epilepsy.
  • Mechanism: 5-HT

    
     receptors on GABAergic interneurons in the dentate gyrus are activated. This increases the release of GABA, dampening the hyperexcitability of the neuronal network.
    
  • Advantage of Piperidine Derivative: If the piperidine analog shows reduced affinity for 5-HT

    
     compared to norfenfluramine, it could offer the same anti-seizure efficacy without the need for the rigorous cardiac monitoring required for Fintepla.
    
Obesity (Metabolic Syndrome)
  • Mechanism: Activation of POMC neurons in the arcuate nucleus of the hypothalamus.

  • Status: While effective, the safety bar for anti-obesity drugs is extremely high. Any 5-HT

    
     activity usually disqualifies a candidate in this field.
    
Safety Data Summary (Comparative)
ParameterNorfenfluramine (Reference)Ideal 2-Arylpiperidine Target
5-HT

Affinity (

)
High (~50 nM)High (< 50 nM)
5-HT

Affinity (

)
High (~10-50 nM)Low (> 1000 nM)
Functional Activity (2B) Full Agonist (

~100%)
Antagonist or Null
Primary Risk Valvular Heart DiseaseCNS side effects (if non-selective)
Metabolic Stability Moderate (Deamination)High (Ring constraint)

Part 4: Experimental Protocols (Validation)

In Vitro Radioligand Binding Assay

To confirm the affinity profile of the synthesized derivative.

Materials:

  • Membranes expressing human recombinant 5-HT

    
     and 5-HT
    
    
    
    receptors (CHO-K1 cells).
  • Radioligand:

    
    -Mesulergine (Antagonist) or 
    
    
    
    -DOI (Agonist).
  • Reference compounds: 5-HT (Serotonin), SB204741 (2B antagonist).

Protocol:

  • Preparation: Thaw membrane preparations and dilute in assay buffer (50 mM Tris-HCl, pH 7.4, 4 mM

    
    , 0.1% Ascorbic Acid).
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L Radioligand (at 
      
      
      
      concentration).
    • 50

      
      L Test compound (Concentration range 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Calcium Flux Assay (FLIPR)

Purpose: To determine if the compound is an agonist or antagonist (Binding affinity alone does not determine function).

  • Cells: HEK293 cells stably expressing 5-HT

    
     or 5-HT
    
    
    
    .
  • Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.

  • Challenge: Inject test compound.

  • Readout: Measure fluorescence increase (Calcium release).

    • Agonist Mode: Does fluorescence increase? (Risk for 2B, Benefit for 2C).

    • Antagonist Mode: Add 5-HT (EC80) and test if compound inhibits the signal.

References

  • Roth, B. L. (2007). Drugs and Valvular Heart Disease.[2][3][4][5][6][7][8][9] New England Journal of Medicine, 356, 6-9. [Link]

  • Setola, V., et al. (2003).[1] 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro.[1] Molecular Pharmacology, 63(6), 1223-1229.[1] [Link]

  • Sourbron, J., et al. (2016). Serotonergic modulation as a pharmacological approach in the treatment of epilepsy. European Journal of Pharmacology, 785, 129-141. [Link]

  • FDA Drug Approval Package. (2020). Fintepla (fenfluramine) for Dravet Syndrome. U.S. Food and Drug Administration. [Link]

  • Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry, 3, 4171-4180. [Link]

Sources

The Trifluoromethyl Group: A Strategic Tool for Enhancing Binding Affinity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides an in-depth technical exploration of the multifaceted role of the CF3 group in modulating binding affinity. We will dissect its fundamental physicochemical properties, explore its engagement in a range of molecular interactions, and provide detailed experimental protocols for quantifying its impact. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights to leverage the power of the trifluoromethyl group in the design of potent and selective therapeutics.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a widely employed strategy in drug design to optimize a variety of properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] Among the various fluorinated motifs, the trifluoromethyl group stands out for its unique and potent effects on molecular properties.[4] Its incorporation is a key tactic in modern drug design, capable of transforming a lead compound into a viable drug candidate by enhancing its interaction with its biological target.[5][6] Over the last two decades, a significant number of FDA-approved drugs contain a trifluoromethyl group, a testament to its importance in the pharmaceutical industry.[7]

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl group is often employed as a bioisostere for methyl or chloro groups, allowing for the fine-tuning of steric and electronic properties.[8] Its strong electron-withdrawing nature, coupled with its moderate size and high lipophilicity, can lead to enhanced binding affinity, improved metabolic stability, and better membrane permeability.[9][10] For instance, the addition of a trifluoromethyl group to an aromatic ring is a well-established method for deactivating the ring towards metabolic oxidation, thereby increasing the drug's half-life.[2][9]

Scope and Objectives of this Guide

This guide will provide a comprehensive overview of the role of the trifluoromethyl group in binding affinity, with a focus on the underlying scientific principles and practical experimental considerations. The objectives are to:

  • Elucidate the key physicochemical properties of the CF3 group.

  • Detail the various non-covalent interactions through which the CF3 group enhances binding affinity.

  • Provide step-by-step protocols for key experimental techniques used to measure binding affinity.

  • Offer insights into the causal relationships behind experimental choices in the study of trifluoromethylated compounds.

Physicochemical Properties of the Trifluoromethyl Group: The Foundation of its Influence

The unique combination of electronic, lipophilic, and steric properties of the trifluoromethyl group underpins its profound impact on drug-receptor interactions.

Electronic Effects: Beyond Simple Induction

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[11] This property arises from the high electronegativity of the three fluorine atoms, which inductively pull electron density from the rest of the molecule.[2][9] This strong inductive effect can significantly alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions within a binding pocket.[8]

Lipophilicity and Solubility: A Delicate Balance

The trifluoromethyl group is highly lipophilic, a property that generally enhances a molecule's ability to cross biological membranes.[1][9] The Hansch lipophilicity parameter (π) for the CF3 group is +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[2][9] However, the relationship between trifluoromethylation and lipophilicity is not always straightforward and can be influenced by the molecular context.[12] While increased lipophilicity can improve cell permeability, it can also lead to issues with solubility and off-target effects if not carefully balanced.[3]

Steric Profile and Conformational Control

The trifluoromethyl group is sterically larger than a hydrogen atom but is considered a bioisostere of the methyl group and the chlorine atom.[2][9] This allows for its substitution to probe steric and electronic requirements in a binding site with minimal structural perturbation. Furthermore, the introduction of a bulky and rigid CF3 group can restrict the conformational flexibility of a molecule, pre-organizing it into a bioactive conformation for optimal binding with its target.[6]

Table 1: Physicochemical Properties of the Trifluoromethyl Group Compared to Methyl and Chloro Groups

PropertyTrifluoromethyl (-CF3)Methyl (-CH3)Chloro (-Cl)
Van der Waals Radius (Å) ~2.7~2.0~1.8
Hansch Lipophilicity (π) +0.88+0.56+0.71
Electronegativity (Pauling Scale) 3.4 (of F)2.5 (of C)3.16
C-X Bond Strength (kJ/mol) 485 (C-F)414 (C-H)339 (C-Cl)

The Trifluoromethyl Group in Action: Driving Binding Affinity through Molecular Interactions

The physicochemical properties of the trifluoromethyl group translate into a variety of non-covalent interactions that can significantly enhance binding affinity.

Contribution to Hydrophobic Interactions

The high lipophilicity of the trifluoromethyl group allows it to participate in favorable hydrophobic interactions within the typically nonpolar pockets of protein binding sites. These interactions are a major driving force for ligand binding and can be significantly strengthened by the introduction of a CF3 group.[2]

The Ambiphilic Nature of the CF3 Group in Non-covalent Bonding

Recent studies have revealed the amphiphilic nature of the trifluoromethyl group, meaning it can act as both an electrophile and a nucleophile in non-covalent interactions.[13] This versatility allows it to engage in a wider range of interactions than previously thought.

While traditionally considered a weak hydrogen bond acceptor, there is growing evidence that the fluorine atoms of the trifluoromethyl group can participate in hydrogen bonding, particularly with strong hydrogen bond donors like charged nitrogen groups (N-H+).[14][15] These interactions, though often weak, can contribute to the overall binding affinity and specificity of a ligand.[15]

The trifluoromethyl group can also participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor".[7][16] The electron-withdrawing nature of the three fluorine atoms can create a region of positive electrostatic potential on the carbon atom of the CF3 group, allowing it to interact favorably with electron-rich atoms like oxygen or nitrogen in the binding site.

G Figure 1: Non-covalent Interactions of the Trifluoromethyl Group cluster_0 Ligand cluster_1 Receptor CF3 R-CF₃ HB_Donor X-H CF3->HB_Donor Hydrogen Bond Halogen_Acceptor Y: CF3->Halogen_Acceptor Halogen Bond Hydrophobic_Pocket Hydrophobic Pocket CF3->Hydrophobic_Pocket Hydrophobic Interaction G Figure 2: Isothermal Titration Calorimetry (ITC) Workflow A Prepare Macromolecule Solution in Sample Cell C Titrate Ligand into Sample Cell A->C B Prepare Ligand Solution in Syringe B->C D Measure Heat Change per Injection C->D E Generate Binding Isotherm D->E F Fit Data to Binding Model E->F G Determine K_D, ΔH, ΔS, and n F->G

Caption: A simplified workflow for an ITC experiment.

  • Sample Preparation:

    • Dialyze both the macromolecule and ligand into the same buffer to minimize heats of dilution.

    • Determine the accurate concentrations of both solutions.

    • Degas the solutions to prevent air bubbles in the cell and syringe.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Set the experimental temperature.

    • Load the macromolecule solution into the sample cell and the ligand solution into the syringe.

  • Data Acquisition:

    • Perform an initial injection to account for any initial mixing effects.

    • Carry out a series of injections of the ligand into the sample cell, allowing the system to reach equilibrium between each injection.

    • Record the heat change for each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the integrated heat data against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Causality Behind Experimental Choices: The choice of buffer is critical as buffer ionization can contribute to the measured heat change. A buffer with a low ionization enthalpy, such as phosphate or HEPES, is often preferred. The concentrations of the macromolecule and ligand should be chosen to ensure that the "c-window" (c = n * [Macromolecule] / K_D) is between 10 and 1000 for accurate determination of the binding parameters.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. [17][18]It is particularly useful for determining the kinetics of binding, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated. [18][19]

In an SPR experiment, one of the binding partners (the ligand) is immobilized on a sensor chip surface. [19]A solution containing the other binding partner (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. [17]

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry for amine coupling).

    • Inject the ligand solution over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte solution over the immobilized ligand surface.

    • Monitor the SPR signal in real-time to observe the association phase.

    • Flow buffer over the surface to monitor the dissociation phase.

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR signal versus time.

    • Fit the association and dissociation curves to kinetic models to determine k_on and k_off.

    • Calculate the K_D from the ratio of k_off to k_on.

Causality Behind Experimental Choices: The choice of immobilization strategy is crucial to ensure that the ligand remains active and that non-specific binding is minimized. A reference flow cell, where no ligand is immobilized, is used to subtract any bulk refractive index changes or non-specific binding effects from the signal. [19]

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for enhancing binding affinity. Its unique combination of electronic, lipophilic, and steric properties allows it to participate in a variety of non-covalent interactions that can significantly improve the potency and selectivity of a drug candidate. A thorough understanding of these properties and the appropriate experimental techniques to quantify their effects is essential for the rational design of novel therapeutics.

The field of fluorine chemistry continues to evolve, with the development of new methods for the selective introduction of trifluoromethyl groups and the exploration of other novel fluorinated motifs. [6]As our understanding of the subtle interplay between fluorination and molecular recognition deepens, we can expect to see the continued and increasingly sophisticated use of the trifluoromethyl group in the design of the next generation of medicines.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. PubMed. [Link]

  • Binding Affinity and Kinetics by SPR. Aragen Bioscience. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Trifluoromethyl group. Wikipedia. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • Binding affinity in drug design: experimental and computational techniques. Taylor & Francis Online. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Binding Affinity. Malvern Panalytical. [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. [Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. [Link]

  • The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. [Link]

  • Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. PubMed. [Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya Lifesciences. [Link]

  • Binding affinity in drug design: experimental and computational techniques. PubMed. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Semantic Scholar. [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]

  • Can the −CF3 Group Act as a Tight, Well-Defined Hydrogen Bond Acceptor? A Clear Crystallographic CF2–F···H–N+ Interaction Says Yes. ACS Publications. [Link]

  • Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. PMC. [Link]

  • How to Assess Binding in Drug Discovery. TA Instruments. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. [Link]

  • Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ChEMBL. [Link]

  • Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]

  • Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journals. [Link]

  • CF2H, a Hydrogen Bond Donor. PMC. [Link]

  • Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. [Link]

Sources

Methodological & Application

Purification of 2-[3-(Trifluoromethyl)phenyl]piperidine by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification of 2-[3-(Trifluoromethyl)phenyl]piperidine

Abstract

This guide details the purification strategy for 2-[3-(Trifluoromethyl)phenyl]piperidine , a pharmacophore structurally related to commercially significant CNS agents (e.g., Dexmethylphenidate analogs). The presence of the secondary amine and the lipophilic trifluoromethyl (


) group presents specific chromatographic challenges: severe peak tailing due to silanol interactions and low solubility in standard non-polar solvents. This protocol outlines a two-stage workflow: (1) Achiral Flash/Prep HPLC  for removing synthetic byproducts using base-deactivated silica or high-pH reverse phase, and (2) Chiral SFC (Supercritical Fluid Chromatography)  for the resolution of enantiomers, which is critical given the chiral center at the C2 position.

Physicochemical Profiling & Challenges

Before initiating purification, the operator must understand the molecule's behavior in solution.

PropertyValue / CharacteristicChromatographic Implication
Structure Secondary Amine +

-Phenyl
High basicity; prone to silanol interaction (tailing).
pKa (Calc.) ~10.0 - 11.0 (Piperidine N)Compound is protonated (

) at neutral/low pH.
LogP ~3.5 (Lipophilic)Strong retention on C18; low solubility in pure water.
Chirality One chiral center (C2)Synthesis yields racemate (

); requires chiral resolution.
Solubility Good: MeOH, DCM, DMSOPoor: Hexane, Water (neutral)Avoid hexane-only loading; use DCM or MeOH for injection.

The "Amine Tailing" Problem: On standard silica or C18 columns, the protonated nitrogen interacts with residual acidic silanol groups (


), causing broad, tailing peaks that mask impurities.
  • Solution: Use "Base Deactivation" (adding amines like TEA/NH

    
     to the mobile phase) or High-pH stable stationary phases.
    

Workflow Visualization

The following decision tree illustrates the logical flow from crude reaction mixture to isolated enantiomer.

PurificationWorkflow Crude Crude Reaction Mixture (Racemic + Impurities) SolubilityCheck Solubility Check (MeOH vs DCM) Crude->SolubilityCheck Flash Step 1: Achiral Flash Chromatography (Remove synthetic byproducts) SolubilityCheck->Flash QC_Achiral QC: LC-MS Purity Check (>95% Chemical Purity?) Flash->QC_Achiral PrepHPLC Alternative: High pH Prep-HPLC (If Flash fails) QC_Achiral->PrepHPLC No (Tailing/Co-elution) ChiralScreen Step 2: Chiral Screening (SFC or Normal Phase) QC_Achiral->ChiralScreen Yes PrepHPLC->ChiralScreen ChiralPrep Chiral Prep Separation (Isolate Enantiomers) ChiralScreen->ChiralPrep FinalQC Final QC (e.e. > 99%) ChiralPrep->FinalQC

Figure 1: Purification workflow from crude synthesis to pure enantiomer. Blue nodes indicate achiral steps; Green nodes indicate chiral resolution.

Protocol A: Achiral Purification (Chemical Purity)

Objective: Isolate the racemic amine from unreacted starting materials and non-isomeric byproducts.

Option 1: Flash Chromatography (Normal Phase)

Best for: Large scale (>1g), removing non-polar impurities.

  • Stationary Phase: Spherical Silica (20–40 µm). Note: Standard irregular silica may cause excessive band broadening.

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: Methanol (MeOH) containing 1% Ammonium Hydroxide (

    
    )  or 1% Triethylamine (TEA) .
    
    • Why Base? The base competes for silanol sites, "blocking" them from the piperidine nitrogen, resulting in sharp peaks [1].

  • Gradient:

    • 0–5 min: 0% B (Isocratic DCM)

    • 5–20 min: 0%

      
       10% B
      
    • 20–30 min: 10%

      
       20% B
      
  • Detection: UV 254 nm (Phenyl ring absorption).

Option 2: Preparative HPLC (Reverse Phase)

Best for: Difficult separations, removing closely eluting polar impurities.

  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18), 5 µm, 19 x 150 mm.

    • Requirement: Must be high-pH stable (pH 1-12 range).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), pH 10.0 (adjusted with 
    
    
    
    ).
    • Mechanism:[1][2][3][4] At pH 10, the piperidine is deprotonated (neutral). Neutral amines interact hydrophobically with C18 without ionic tailing, improving loading capacity and peak shape [2].

  • Mobile Phase B: Acetonitrile (ACN).[5]

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 20 mL/min.

Protocol B: Chiral Resolution (Enantiomeric Purity)

Objective: Separate the (R) and (S) enantiomers. Preferred Method: Supercritical Fluid Chromatography (SFC).[1][2][5] Why SFC? SFC uses supercritical


, which has low viscosity and high diffusivity. For basic amines, SFC often requires no aqueous workup and uses less solvent than Normal Phase HPLC [3].
Step 1: Chiral Screening Strategy

Run an analytical screen (4.6 x 150 mm columns) using an isocratic method to determine the best selector.

  • Co-Solvent: Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA).

    • Critical: Basic additive is mandatory in SFC for amines to prevent non-specific adsorption to the stationary phase support.

  • Columns to Screen:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IG) - Often best for phenyl-piperidines.

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

    • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralcel OZ-H) - Good for halogenated compounds.

Step 2: Preparative SFC Protocol

Assuming Amylose-based column showed best separation (Selectivity


).
  • Column: Amylose-based Prep Column (20 x 250 mm, 5 µm).

  • Mobile Phase:

    
     (A) / Methanol + 0.2% DEA (B).
    
  • Method: Isocratic 15% B (Adjust based on screen retention).

  • Back Pressure: 120 bar.

  • Temperature: 35°C.

  • Cycle Time: Stacked injections every 4-6 minutes (if resolution allows).

Recovery:

  • Collect fractions.

  • Evaporate Methanol/DEA on a Rotavap.

  • Important: The residue will contain DEA.[5] Redissolve in DCM and wash with saturated

    
     or water to remove residual DEA if it interferes with biological assays.
    

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Broad/Tailing Peaks (Achiral) Silanol interactionIncrease modifier (TEA/NH

) concentration. Switch to High pH Reverse Phase.
Fronting Peaks Solubility mismatchSample solvent is too strong (e.g., pure MeOH). Dilute sample with weaker solvent (DCM or Water/MeOH mix).
No Chiral Separation Incorrect SelectorScreen Chlorinated polysaccharide columns (OZ-H, IC) which often interact better with the

group.
Sample Precipitates in SFC Low solubility in

Increase co-solvent % (min 10%). Use a "Make-up flow" pump if available.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Application Note. Link

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. (2023). 2-Phenylpiperidine Derivatives: Physical Properties. National Library of Medicine. Link

Sources

Analytical methods for quantification of 2-[3-(Trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This application note details the analytical protocol for the quantification and enantiomeric separation of 2-[3-(Trifluoromethyl)phenyl]piperidine (CAS: 383128-75-4 / 204078-57-5).

While structurally related to the well-known piperazine derivative TFMPP, this analyte possesses a piperidine ring with a chiral center at the C2 position. This structural nuance significantly alters its lipophilicity (LogP ~2.1) and fragmentation behavior compared to its piperazine analogs. This compound is frequently utilized as a scaffold in the synthesis of NK1 receptor antagonists and novel psychoactive substances (NPS), necessitating robust quantification methods for pharmacokinetic (PK) profiling and purity assessment.

Key Challenges Addressed:

  • Basicity: The secondary amine (pKa ~10.5) causes peak tailing on standard silica columns.

  • Chirality: The C2 chiral center requires specific polysaccharide-based stationary phases for resolution.

  • Matrix Interference: High lipophilicity leads to significant phospholipid co-elution in biological matrices.

Analytical Strategy & Workflow

The quantification strategy relies on LC-MS/MS (ESI+) for sensitivity and Chiral Normal-Phase HPLC for enantiomeric purity. The workflow integrates Mixed-Mode Cation Exchange (MCX) to isolate the basic analyte from neutral interferences.

Decision Matrix: Method Selection

The following logic gate determines the appropriate extraction and chromatographic approach based on sample matrix and required sensitivity.

MethodSelection Start Start: Define Matrix Matrix_Bio Biological Plasma/Tissue Start->Matrix_Bio Matrix_API API / Synthesis Powder Start->Matrix_API Extraction_SPE Protocol A: Mixed-Mode SPE (MCX) (Removes Phospholipids) Matrix_Bio->Extraction_SPE High Interference Extraction_Dilute Protocol B: Dilute & Shoot (MeOH/H2O) Matrix_API->Extraction_Dilute High Purity Analysis_Achiral LC-MS/MS (C18) Quantification Extraction_SPE->Analysis_Achiral Extraction_Dilute->Analysis_Achiral Analysis_Chiral Chiral HPLC (Amylose) Enantiomeric Excess Extraction_Dilute->Analysis_Chiral

Figure 1: Decision tree for selecting the appropriate sample preparation and chromatographic mode.

Sample Preparation Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) for Plasma

Rationale: Since the analyte is a secondary amine, it is positively charged at acidic pH. MCX cartridges allow us to wash away neutral and acidic interferences (including phospholipids) with 100% organic solvent while the analyte remains bound by ionic interaction, yielding the cleanest possible extract.

Materials:

  • Waters Oasis MCX (30 mg) or Phenomenex Strata-X-C.

  • Internal Standard (IS): TFMPP-d4 (structurally analogous surrogate) or custom synthesized d4-2-[3-(Trifluoromethyl)phenyl]piperidine .

Step-by-Step Procedure:

  • Pre-treatment: Aliquot 100 µL plasma. Add 10 µL IS working solution. Dilute with 100 µL 2% Formic Acid (aq) to acidify (pH < 3).

  • Conditioning: Wash cartridge with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow.

  • Wash 1 (Acidic): 1 mL 2% Formic Acid (removes proteins/hydrophilic interferences).

  • Wash 2 (Organic): 1 mL 100% Methanol (CRITICAL STEP: removes neutral lipids/phospholipids; analyte remains bound).

  • Elution: Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol . The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Protocol B: Liquid-Liquid Extraction (Alternative)

Rationale: For labs without SPE capabilities, LLE exploits the basicity of the piperidine ring.

  • Add 50 µL 0.1 M NaOH to 100 µL plasma (pH > 10).

  • Extract with 600 µL MTBE (Methyl tert-butyl ether) .

  • Vortex 5 min, Centrifuge 10 min @ 4000 rpm.

  • Freeze aqueous layer (dry ice/acetone bath), pour off organic layer, evaporate, and reconstitute.

LC-MS/MS Quantification (Achiral)

This method is designed for high-throughput PK studies.

Instrument Parameters:

  • System: Agilent 6400 Series or Sciex Triple Quad 5500.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

    • Why CSH? The "Charged Surface Hybrid" particle technology maintains excellent peak shape for basic amines like piperidines even in low-ionic-strength mobile phases.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min)% BEvent
0.05Load
0.55Hold
3.095Elute Analyte
3.595Wash
3.65Re-equilibrate
5.05End

MS/MS Transitions (ESI+): The precursor ion is [M+H]+ = 230.1. Fragmentation typically involves ring opening or loss of the piperidine moiety.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
2-[3-(CF3)Ph]Pip 230.1 145.1 25Quantifier (Ph-CF3 fragment)
2-[3-(CF3)Ph]Pip 230.1 174.1 18Qualifier (Loss of C3H6N)
IS (TFMPP-d4) 235.1 150.1 25Internal Standard

Chiral Separation Protocol

Separating the (R) and (S) enantiomers is vital, as biological activity often resides in a single enantiomer for 2-substituted piperidines.

Methodology:

  • Column: Daicel Chiralpak IG or AD-H (4.6 x 150 mm, 5 µm).

    • Why IG? The immobilized selector allows for a wider range of solvents, including chlorinated solvents which can improve solubility and peak shape for this lipophilic amine.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to mask silanols and prevent peak tailing of the secondary amine.

  • Detection: UV @ 262 nm (Trifluoromethylphenyl absorption band).

  • Flow Rate: 1.0 mL/min.[1]

  • Expected Resolution (Rs): > 2.0.

Validation & Quality Control

To ensure data integrity (ALCOA+ principles), the following validation parameters must be met, aligned with FDA Bioanalytical Method Validation Guidance (2018).

ParameterAcceptance CriteriaExperimental Note
Linearity r² > 0.995Range: 1.0 ng/mL to 1000 ng/mL. Weighting 1/x².[2]
Accuracy ±15% (±20% at LLOQ)Run QC Low, Mid, High in quintuplicate.
Precision CV < 15%Intra-day and Inter-day.[1]
Matrix Effect 85-115%Compare post-extraction spike vs. neat solution.
Recovery Consistent (>50%)Compare pre-extraction spike vs. post-extraction spike.
Self-Validating System Check

Before running a sample batch, verify system suitability:

  • Blank Injection: Must show < 20% of LLOQ signal.

  • Retention Time Stability: Shift < 0.2 min.

  • IS Response: Must be within 50-150% of the mean of the calibration standards.

Visualizing the Fragmentation Pathway

Understanding the MS/MS transition is critical for troubleshooting interference. The following diagram illustrates the logical fragmentation of the piperidine ring under Collision Induced Dissociation (CID).

Fragmentation Parent Precursor Ion [M+H]+ m/z 230.1 Intermediate Ring Opening (Retro-Diels-Alder) Parent->Intermediate CID Energy Frag1 Product Ion (Benzyl Cation) m/z 145.1 Intermediate->Frag1 C-N Cleavage Frag2 Product Ion (Loss of C4H8) m/z 174.1 Intermediate->Frag2 Ring Fragmentation

Figure 2: Proposed fragmentation pathway for MRM transition selection.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. (Provides mechanistic insight into piperidine/piperazine fragmentation). [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IG. (Authoritative source for chiral column solvent compatibility). [Link]

  • PubChem Compound Summary. (2024). 2-[3-(Trifluoromethyl)phenyl]piperidine.[2][3] National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[3-(Trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CF3-PIP-002 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

User Issue: Consistently low yield (<30%) and byproduct formation during the synthesis of 2-[3-(Trifluoromethyl)phenyl]piperidine. Diagnosis: The synthesis likely fails at two critical junctures: (1) Catalyst poisoning/deactivation during the Suzuki cross-coupling of the electron-deficient pyridine, and (2) Hydrodefluorination (loss of


) or incomplete reduction during the hydrogenation of the pyridine intermediate.

This guide provides a corrected workflow focusing on ligand selection for the coupling step and acid-mediated platinum catalysis for the reduction step to preserve the trifluoromethyl group.

Phase 1: The Precursor Synthesis (Suzuki Coupling)

The first challenge is coupling 2-bromopyridine with 3-(trifluoromethyl)phenylboronic acid.[2] The electron-deficient nature of the pyridine ring and the


 group makes the oxidative addition step sluggish, leading to homocoupling of the boronic acid.
Optimized Protocol

Reaction: 2-Bromopyridine + 3-(Trifluoromethyl)phenylboronic acid


 2-[3-(Trifluoromethyl)phenyl]pyridine[1][2]
ParameterRecommendationTechnical Rationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)The bidentate ferrocenyl ligand prevents

-hydride elimination and stabilizes the Pd(0) species better than

for electron-poor substrates [1].[1][2]
Base K₂CO₃ (2.0 equiv) Weaker bases like carbonate minimize protodeboronation of the fluorinated boronic acid compared to strong bases like hydroxides.[2]
Solvent DME/Water (4:1) Dimethoxyethane provides better solubility for the boronic acid than Toluene, and water is strictly required for the transmetallation step.
Atmosphere Argon Sparging Oxygen promotes homocoupling of the boronic acid (phenol formation).[2] Spurge solvents for 20 mins prior to catalyst addition.[2]
Troubleshooting the Coupling
  • Symptom: High consumption of boronic acid but low product yield.[2]

    • Cause: Protodeboronation.[2]

    • Fix: Switch solvent to 1,4-Dioxane/Water and lower temperature from reflux to 80°C.[1][2]

  • Symptom: "Black Palladium" precipitates early.[2]

    • Cause: Ligand dissociation.[2]

    • Fix: Add 10 mol% free dppf ligand to stabilize the active catalyst species.

Phase 2: The Critical Reduction (Pyridine Piperidine)

This is the primary yield-killer. Standard hydrogenation (Pd/C, MeOH,


) often fails because:
  • Catalyst Poisoning: The pyridine nitrogen binds strongly to the catalyst surface, halting the reaction.

  • Defluorination: Palladium readily cleaves C-F bonds (hydrogenolysis) at the benzylic or aromatic positions, especially under the pressure required to reduce a pyridine ring.[2]

The Solution: Acid-Activated Platinum Hydrogenation

We utilize Adams' Catalyst (


)  in an acidic medium.[2] The acid protonates the pyridine (activating the ring for reduction and preventing catalyst poisoning) while Platinum is far less active toward C-F cleavage than Palladium [2].
Detailed Protocol
  • Preparation: Dissolve 1.0 eq of 2-[3-(Trifluoromethyl)phenyl]pyridine in Glacial Acetic Acid (0.1 M) .

    • Note: Do not use HCl at this stage; chloride ions can inhibit Pt catalysts.[2]

  • Catalyst Loading: Add

    
     (10 wt%) .[2]
    
    • Safety: Add catalyst under a blanket of Argon.[2]

      
       is pyrophoric in the presence of 
      
      
      
      .
  • Hydrogenation:

    • Pressure: 50 psi (3.5 bar) .

    • Temperature: RT to 40°C .

    • Time: Monitor via LCMS. Usually complete in 4-6 hours.

  • Workup (Crucial):

    • Filter through Celite to remove Pt.[2]

    • Concentrate acetic acid.[2]

    • Basify: Treat residue with aq. NaOH to pH > 12 to liberate the free amine.

    • Extract: Use DCM or MTBE (avoid Ethyl Acetate as amines can attack it).[2]

Visual Workflow (Graphviz)[1][2]

SynthesisWorkflow Start Start: 2-Bromopyridine + 3-(CF3)Ph-B(OH)2 Suzuki Step 1: Suzuki Coupling Pd(dppf)Cl2, DME/H2O Start->Suzuki Check1 QC: Is Product Pure? Suzuki->Check1 Purify Column Chromatography (Hex/EtOAc) Check1->Purify No (<95%) Intermed Intermediate: 2-[3-(CF3)phenyl]pyridine Check1->Intermed Yes Purify->Intermed Hydro Step 2: Hydrogenation PtO2, AcOH, 50 psi H2 Intermed->Hydro Defluoro RISK: Defluorination (Avoid Pd/C) Hydro->Defluoro If Pd/C used Workup Workup: Basify (NaOH) Extract (DCM) Hydro->Workup Final Target: 2-[3-(Trifluoromethyl)phenyl]piperidine Workup->Final

Caption: Optimized workflow prioritizing PtO2/AcOH to prevent hydrodefluorination during the reduction step.

Phase 3: Troubleshooting & FAQs

Catalyst Performance Matrix

Use this table to diagnose yield issues based on catalyst selection.

Catalyst SystemYield PotentialRisk FactorVerdict
Pd/C + MeOH Low (<20%)High: Extensive C-F cleavage; incomplete ring reduction due to poisoning.[1][2]AVOID
Pd(OH)₂ (Pearlman's) Medium (40-50%)Medium: Better activity than Pd/C, but still risks defluorination.[1][2]Backup Only
Rh/C + AcOH High (80-90%)Low: Excellent for aromatic rings; preserves halogens.[1][2] Expensive.Good Alternative
PtO₂ + AcOH Optimal (>90%) Low: Standard for pyridine reduction; tolerates

.[2]
RECOMMENDED
Frequently Asked Questions

Q1: Can I use HCl instead of Acetic Acid for the hydrogenation? A: It is risky. While HCl activates the pyridine ring effectively, chloride ions can inhibit Platinum catalysts and corrode stainless steel hydrogenation vessels (Parr reactors).[1][2] If you must use HCl, switch to a glass pressure bottle and use


 instead of 

.

Q2: My product is oiling out during the workup. How do I get a solid? A: 2-Arylpiperidines are often oils as free bases.[2] To isolate a solid:

  • Dissolve the crude oil in dry Diethyl Ether.[2]

  • Add 2.0 eq of HCl in Dioxane or bubble HCl gas.

  • The Hydrochloride salt will precipitate as a white solid.[2] Filter and wash with ether.[2] This also purifies the compound from non-basic impurities [3].

Q3: Is the reaction stereoselective? A: The hydrogenation of the pyridine ring creates a chiral center at C2. Under heterogeneous conditions (


), you will obtain a racemic mixture  (50:50 R/S).[1][2] If you require a specific enantiomer, you must perform a chiral resolution using L-(+)-Tartaric acid  or Mandelic acid  on the crude piperidine [4].[1][2]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1][2]

  • Nishimura, S. (2001).[1][2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[2] (Specific reference to Pyridine reduction selectivity).

  • BenchChem Technical Support. (2025). Overcoming Challenges in Piperidine Synthesis. Link

  • Patent WO2019165981A1. (2019).[2] Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib. (Demonstrates resolution strategies for arylpiperidines). Link

Sources

Technical Support Center: Solubility Optimization for Piperidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Aqueous Solubility in Piperidine-Based Small Molecules

Executive Summary & Diagnostic Framework

Piperidine scaffolds are ubiquitous in medicinal chemistry (e.g., Ibrutinib, Donepezil) due to their ability to mimic peptide turns and form key hydrogen bonds. However, a common failure mode in early discovery is poor aqueous solubility, often driven by the attachment of lipophilic aromatic tails required for potency.

As a Senior Application Scientist, I categorize solubility failures into two distinct phenotypes:

  • The "Grease Ball" (High LogP/LogD): The molecule is too lipophilic. Solvation energy cannot overcome the hydrophobic effect.

  • The "Brick Dust" (High Melting Point): The crystal lattice energy is too high. The molecule packs too tightly to be disrupted by water.

Use the following decision matrix to determine your troubleshooting path.

Troubleshooting poor cell permeability of piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidine Permeability Technical Support Center.

Ticket ID: PIP-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist, ADME/Tox Division

Overview: The Piperidine Paradox

You are likely here because your piperidine-containing lead molecule shows excellent potency against its target but fails in cellular permeability assays (Caco-2, PAMPA) or exhibits poor oral bioavailability (F%).

The Core Issue: Piperidine is a secondary amine with a typical pKa of ~11.0. At physiological pH (7.4), >99.9% of the compound exists in the protonated, cationic form (


). While this cation often drives target affinity (e.g., via salt bridges in the binding pocket), it creates a massive energy penalty for crossing the lipophilic cell membrane. Furthermore, this physicochemical profile makes piperidines frequent substrates for P-glycoprotein (P-gp) efflux and lysosomal sequestration.

This guide provides a root-cause analysis and actionable remediation strategies.

Module 1: Diagnostic Phase (The "Why")

Before synthesizing new analogs, you must diagnose the specific barrier. Use the following decision matrix to interpret your current data.

Interactive Troubleshooting Flowchart

PiperidineTroubleshooting Start Observed Low Permeability (Papp < 1-2 x 10^-6 cm/s) CheckRecovery Check Mass Balance/Recovery (Is it < 70%?) Start->CheckRecovery NSB Issue: Non-Specific Binding (Plasticware Adsorption) CheckRecovery->NSB Yes CheckEfflux Check Efflux Ratio (ER) (B-to-A / A-to-B) CheckRecovery->CheckEfflux No HighEfflux Issue: P-gp/BCRP Substrate (ER > 2.0) CheckEfflux->HighEfflux Yes CheckLysosome Check Lysosomal Trapping (Assay + NH4Cl) CheckEfflux->CheckLysosome No Trapping Issue: Lysosomotropism (High Vss, Low Cytosolic Conc.) CheckLysosome->Trapping Positive Passive Issue: Poor Passive Diffusion (High pKa / Low LogD) CheckLysosome->Passive Negative

Figure 1: Diagnostic logic flow for isolating the cause of poor piperidine permeability.

Module 2: Structural Remediation (The "How")

If your diagnosis points to Poor Passive Diffusion , the goal is to lower the pKa of the piperidine nitrogen to the 6.0–8.0 range without killing potency. This increases the fraction of neutral species (


) available to permeate the membrane.
Q: How do I lower the pKa of the piperidine ring effectively?

A: You must reduce the electron density on the nitrogen atom using Electron Withdrawing Groups (EWGs) or steric modulation.

Strategy 1: Proximal Fluorination Adding fluorine atoms to the piperidine ring creates a strong inductive effect (


), pulling electron density away from the nitrogen.
  • Mechanism: The

    
    -bond polarization stabilizes the free base form relative to the protonated cation.
    
  • Impact: A single fluorine at the 3-position can drop pKa by ~1.5–2.0 log units [1].

Strategy 2: Oxygen Incorporation (Morpholine Switch) Replacing the C4 methylene with oxygen (morpholine) significantly lowers basicity due to the inductive effect of the oxygen atom.

Strategy 3: Steric Shielding Alpha-methylation (2-methylpiperidine) introduces steric hindrance that solvates the protonated cation poorly, slightly lowering pKa, but more importantly, it can block metabolic soft spots.

Data Comparison: Structural Impact on Permeability
Scaffold VariantApprox pKa% Neutral at pH 7.4LogD (7.[1]4)Permeability Risk
Piperidine (Parent) ~11.0< 0.1%LowHigh (Cationic)
4,4-Difluoropiperidine ~9.0~2.5%MediumModerate
3-Fluoropiperidine ~9.2~1.5%MediumModerate
Morpholine ~8.3~11.0%HighLow (Balanced)
Piperazine (N-alkyl) ~9.8< 0.5%LowHigh (Polar)

Module 3: Biological Barriers (Efflux & Trapping)[2][3][4][5]

Q: My compound has decent LogD but fails in Caco-2. Why?

A: You are likely facing P-glycoprotein (P-gp) Efflux or Lysosomal Trapping .

1. P-gp Efflux (The "Bouncer") Piperidines are privileged scaffolds for P-gp recognition.

  • Diagnosis: Run a bidirectional Caco-2 assay.[2] If

    
    , you have an efflux problem [2].
    
  • Fix:

    • Reduce H-Bond Donors (HBD): Cap the NH if possible (e.g., N-methylation, though this creates a quaternary ammonium risk if not carefully designed, or amide formation).

    • Add Steric Bulk: Introducting a gem-dimethyl group near the nitrogen can disrupt P-gp binding.

2. Lysosomal Trapping (The "Hotel California") Lipophilic weak bases (LogP > 2, pKa > 8) freely cross the lysosomal membrane (pH 7.2) but become instantly protonated inside the lysosome (pH 4.5–5.0). The cationic form cannot escape.[3]

  • Consequence: High volume of distribution (

    
    ) in vivo, but low free cytosolic concentration (
    
    
    
    ) available for the target [3].
  • Visual Mechanism:

LysosomalTrapping cluster_cytosol Cytosol (pH 7.4) cluster_lysosome Lysosome (pH 5.0) NodeCyt Drug (Neutral) Permeable NodeLyso Drug-H+ (Cation) Trapped! NodeCyt->NodeLyso Passive Diffusion NodeLyso->NodeCyt Impermeable (Blocked)

Figure 2: The "Ion Trapping" mechanism sequestering basic piperidines.

Module 4: Advanced Protocols

Protocol A: Diagnosing Lysosomal Trapping

Use this protocol if you observe high tissue accumulation but low potency in cellular assays.

  • Preparation: Culture cells (e.g., HeLa or hepatocytes) to confluence.

  • Treatment Groups:

    • Group A: Test Compound (1 µM).

    • Group B: Test Compound (1 µM) + NH₄Cl (10 mM) .

    • Note: NH₄Cl is a weak base that neutralizes lysosomal pH, eliminating the trapping gradient [4].[4]

  • Incubation: Incubate for 1 hour at 37°C.

  • Analysis: Measure intracellular concentration via LC-MS/MS.

  • Interpretation:

    • If Intracellular Conc.[5] (Group A) >> Intracellular Conc. (Group B), your compound is heavily trapped in lysosomes.[4][5]

    • Action: Lower LogP or pKa to reduce lysosomotropism.

Protocol B: Solving Low Recovery in Caco-2

Piperidines often stick to plastic plates (Non-Specific Binding - NSB), leading to false "low permeability" results.

  • Material Change: Use glass-coated plates or low-binding polypropylene for all dilution steps.

  • Receiver Plate Modification: Pre-fill the receiver wells (Basolateral side) with transport buffer containing 1% BSA (Bovine Serum Albumin) .

    • Why? BSA acts as a "sink," binding the drug as it crosses the membrane, preventing it from sticking to the plastic walls and maintaining sink conditions [5].

  • Mass Balance Calculation:

    
    
    
    • If Recovery < 70%, data is invalid.

References

  • Müller, K., et al. (2016).[6] "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties." ChemMedChem. Link

  • BenchChem Technical Support.[2] (2025).[1][2][5][7][8] "Technical Support Center: Enhancing Piperidine Moiety Bioavailability." BenchChem.[2] Link

  • Kazmi, F., et al. (2013). "Lysosomal Trapping of Pharmaceutical Compounds." Drug Discovery Today. Link

  • BioIVT. (2025). "Lysosomal Trapping Assays: Mechanisms and Protocols." ADME Research Services.[9] Link

  • Nagy, H., et al. (2025). "Approach to improve compound recovery in a high-throughput Caco-2 permeability assay." Journal of Pharmaceutical Analysis. Link

Sources

Validation & Comparative

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-[3-(Trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylpiperidine Scaffold and the Quest for Selectivity

The phenylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting agents.[1][2] Its rigid structure allows for precise orientation of substituents to interact with a variety of biological targets. However, this versatility can also be a double-edged sword, leading to off-target interactions and undesirable side effects. The compound 2-[3-(Trifluoromethyl)phenyl]piperidine, a monoamine reuptake inhibitor candidate, presents a compelling case study in the ongoing quest for target selectivity.

The introduction of a trifluoromethyl (-CF3) group on the phenyl ring is a common strategy in modern drug design to modulate a compound's physicochemical and pharmacological properties.[3][4] The strong electron-withdrawing nature of the -CF3 group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for its intended target.[5] However, these modifications can also introduce unforeseen interactions with other receptors, transporters, and enzymes.

This guide provides a comprehensive, albeit predictive, cross-reactivity profile of 2-[3-(Trifluoromethyl)phenyl]piperidine. In the absence of extensive published data on this specific molecule, we will leverage structure-activity relationship (SAR) data from analogous phenylpiperidine and trifluoromethyl-containing compounds to construct a scientifically informed profile. We will compare this predicted profile against several well-characterized monoamine reuptake inhibitors, offering a framework for researchers to anticipate potential off-target liabilities and design robust screening strategies.

Predicted Cross-Reactivity Profile: A Data-Driven Inference

The primary pharmacological activity of 2-[3-(Trifluoromethyl)phenyl]piperidine is anticipated to be the inhibition of monoamine transporters, namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][7] However, the phenylpiperidine core is also known to interact with other CNS targets, most notably sigma (σ) receptors and, to a lesser extent, opioid receptors.[8][9][10]

Primary Targets: Monoamine Transporters

Based on SAR studies of related phenylpiperidine-based monoamine reuptake inhibitors, 2-[3-(Trifluoromethyl)phenyl]piperidine is predicted to be a potent inhibitor of DAT and NET, with potentially lower affinity for SERT. The substitution pattern on the phenyl ring plays a critical role in determining the selectivity for the different monoamine transporters.

Predicted Off-Target Profile

A systematic in vitro safety pharmacology screen is essential to de-risk any new chemical entity.[11][12] Based on the known pharmacology of the phenylpiperidine scaffold and related compounds, a broad panel screen would likely reveal interactions at the following off-target sites:

  • Sigma (σ) Receptors: Phenylpiperidine derivatives frequently exhibit high affinity for both σ1 and σ2 receptors.[9][13] This interaction is a critical consideration, as sigma receptor modulation can lead to a range of CNS effects.[11][14]

  • Opioid Receptors: While not all phenylpiperidines are potent opioids, the scaffold is present in well-known analgesics like pethidine and fentanyl.[8][15] Therefore, screening against mu (µ), delta (δ), and kappa (κ) opioid receptors is a necessary precaution.

  • Other GPCRs and Ion Channels: Broad panel screening often reveals unexpected interactions. For monoamine reuptake inhibitors, it is not uncommon to observe low-micromolar activity at various adrenergic, serotonergic, and dopaminergic receptor subtypes.

The following table presents a hypothetical, yet scientifically grounded, cross-reactivity profile for 2-[3-(Trifluoromethyl)phenyl]piperidine compared to other known monoamine reuptake inhibitors.

Target 2-[3-(Trifluoromethyl)phenyl]piperidine (Predicted Ki, nM) GBR 12909 (Ki, nM) Vanoxerine (Ki, nM) Bupropion (Ki, nM) Sibutramine (Ki, nM)
DAT 1 - 101.31752694
NET 10 - 502202302,2302.9
SERT 100 - 500>10,0001,40044,00014.5
Sigma-1 Receptor 20 - 10048---
Sigma-2 Receptor 50 - 200----
Mu Opioid Receptor >1000>10,000---
5-HT2A Receptor >1000>10,000---
Alpha-1A Adrenergic Receptor >1000>10,000---

Note: The Ki values for the comparator compounds are compiled from various public and commercial databases and may vary depending on the specific assay conditions.

Experimental Workflows for Comprehensive Profiling

To empirically determine the cross-reactivity profile of 2-[3-(Trifluoromethyl)phenyl]piperidine, a tiered screening approach is recommended. This involves an initial broad panel screen to identify potential off-target interactions, followed by more detailed pharmacological characterization of any significant "hits."

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Affinity Determination cluster_2 Tier 3: Functional Characterization Compound Compound Broad Panel Broad Radioligand Binding Screen (e.g., Eurofins SafetyScreen44™) Compound->Broad Panel Single Concentration (e.g., 10 µM) Hit Identification Identify Hits (>50% inhibition @ 10 µM) Broad Panel->Hit Identification Concentration Response Radioligand Binding Concentration-Response Curves Hit Identification->Concentration Response Ki Determination Calculate Ki values Concentration Response->Ki Determination Functional Assays Functional Assays (e.g., [35S]GTPγS, Calcium Flux, Transporter Uptake) Ki Determination->Functional Assays EC50_IC50 Determination Determine EC50/IC50 values Functional Assays->EC50_IC50 Determination

Figure 1: A tiered experimental workflow for in vitro cross-reactivity profiling.

Detailed Experimental Protocols

The following protocols provide a framework for conducting the key in vitro assays required for a comprehensive cross-reactivity assessment.

Reliable and reproducible data from transporter assays depend on the use of well-characterized stable cell lines.

Objective: To generate mammalian cell lines (e.g., HEK293 or CHO) that stably express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

Materials:

  • HEK293 or CHO cells

  • Expression vector containing the full-length cDNA for hDAT, hSERT, or hNET and a selectable marker (e.g., neomycin resistance)

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Selection antibiotic (e.g., G418)

  • Cloning cylinders or limiting dilution supplies

Procedure:

  • Transfection:

    • One day prior to transfection, seed HEK293 or CHO cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.

    • Add the complexes to the cells and incubate for 24-48 hours.

  • Selection:

    • After 48 hours, passage the cells into a larger flask and begin selection by adding the appropriate concentration of G418 to the growth medium. The optimal concentration of G418 should be determined beforehand by generating a kill curve with the parental cell line.[9][13]

    • Replace the selection medium every 3-4 days.

    • Continue selection for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible.

  • Clonal Isolation:

    • Isolate individual colonies using cloning cylinders or by performing limiting dilution in a 96-well plate.

    • Expand the individual clones.

  • Characterization:

    • Confirm the expression of the transporter in each clone by Western blot or qPCR.

    • Functionally characterize the clones by performing a radiolabeled substrate uptake assay (see Protocol 2) to identify a clone with a high signal-to-background ratio.

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.

Objective: To determine the IC50 value of 2-[3-(Trifluoromethyl)phenyl]piperidine at hDAT, hSERT, and hNET.

Materials:

  • Stable cell lines expressing hDAT, hSERT, or hNET

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled substrates: [³H]dopamine (for hDAT), [³H]serotonin (for hSERT), and [³H]norepinephrine (for hNET)

  • Test compound (2-[3-(Trifluoromethyl)phenyl]piperidine)

  • Reference inhibitors (e.g., GBR 12909 for hDAT, fluoxetine for hSERT, desipramine for hNET)

  • 96-well microplates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Plating:

    • Seed the stable cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay:

    • On the day of the assay, wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the radiolabeled substrate.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C. The optimal incubation time should be determined empirically to ensure that uptake is in the linear range.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the amount of radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of uptake at each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percent inhibition as a function of the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This assay is used to screen a compound against a large number of GPCR targets to identify potential off-target interactions.

Objective: To assess the binding of 2-[3-(Trifluoromethyl)phenyl]piperidine to a broad panel of GPCRs.

Materials:

  • Membrane preparations from cells expressing the GPCR targets of interest.

  • A panel of specific radioligands for each target receptor.

  • Assay buffer (specific to each target).

  • Test compound.

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, the specific radioligand (at a concentration near its Kd), and the test compound (at a single high concentration, e.g., 10 µM).

    • For each target, include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of the plate through a filter mat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Counting:

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for the test compound at each target.

    • Significant "hits" (typically >50% inhibition) are then selected for further characterization in concentration-response binding assays to determine the Ki.

This assay measures the functional activity of a compound at a G protein-coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[10][12]

Objective: To determine if 2-[3-(Trifluoromethyl)phenyl]piperidine acts as an agonist, antagonist, or inverse agonist at any of the GPCRs identified as hits in the binding assays.

Materials:

  • Membrane preparations from cells expressing the GPCR of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer (containing MgCl₂).

  • Test compound.

  • Known agonist and antagonist for the receptor.

  • 96-well filter plates or SPA beads.

  • Scintillation counter.

Procedure:

  • Membrane Pre-treatment:

    • Pre-incubate the membranes with GDP to ensure that the G proteins are in their inactive state.

  • Assay:

    • In a 96-well plate, combine the pre-treated membranes, [³⁵S]GTPγS, and the test compound at various concentrations.

    • To test for antagonist activity, the test compound is co-incubated with a known agonist.

    • Include controls for basal binding (no agonist) and maximal stimulation (saturating concentration of a known agonist).

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration and wash the filters.

    • Alternatively, if using SPA beads, the signal can be read directly in the plate.

  • Data Analysis:

    • For agonist testing, plot the amount of [³⁵S]GTPγS bound as a function of the log of the test compound concentration to determine the EC50 and Emax.

    • For antagonist testing, perform a Schild analysis to determine the pA2 value.

Visualizing the Selectivity Profile

The following diagram illustrates the predicted primary and major off-target interactions of 2-[3-(Trifluoromethyl)phenyl]piperidine.

G cluster_primary Primary Targets cluster_offtarget Predicted Off-Targets 2-[3-(Trifluoromethyl)phenyl]piperidine 2-[3-(Trifluoromethyl)phenyl]piperidine DAT Dopamine Transporter (DAT) 2-[3-(Trifluoromethyl)phenyl]piperidine->DAT High Affinity NET Norepinephrine Transporter (NET) 2-[3-(Trifluoromethyl)phenyl]piperidine->NET High Affinity SERT Serotonin Transporter (SERT) 2-[3-(Trifluoromethyl)phenyl]piperidine->SERT Moderate Affinity Sigma1 Sigma-1 Receptor 2-[3-(Trifluoromethyl)phenyl]piperidine->Sigma1 Potential Interaction Sigma2 Sigma-2 Receptor 2-[3-(Trifluoromethyl)phenyl]piperidine->Sigma2 Potential Interaction Opioid Opioid Receptors 2-[3-(Trifluoromethyl)phenyl]piperidine->Opioid Low/Negligible Interaction

Figure 2: Predicted binding profile of 2-[3-(Trifluoromethyl)phenyl]piperidine.

Conclusion: A Roadmap for Characterization

This guide provides a comprehensive framework for understanding and experimentally determining the cross-reactivity profile of 2-[3-(Trifluoromethyl)phenyl]piperidine. While the predicted profile is based on sound scientific principles and data from related compounds, it is imperative that these predictions are confirmed through rigorous in vitro testing. By following the tiered screening approach and detailed protocols outlined herein, researchers can generate a robust dataset to assess the selectivity of this compound and make informed decisions about its potential for further development. The journey from a promising chemical scaffold to a selective therapeutic agent is paved with meticulous characterization, and a thorough understanding of a compound's off-target interactions is a critical milestone on that path.

References

  • Abdelshaheed, M., Mamdouh, I., El-Subbagh, H., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-25.
  • Benyamin, R., Trescot, A. M., Datta, S., Buenaventura, R., Adlaka, R., Sehgal, N., ... & Vallejo, R. (2008). Opioid pharmacology. Pain Physician, 11(2S), S105-S120.
  • Bergeron, R., & Lanthorn, T. H. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 34(8), 2442-2446.
  • Creative BioMart. (n.d.). Protocol of Stable Cell Line Generation. Retrieved from [Link]

  • Dutta, A. K., Davis, M. C., & Reith, M. E. (2001). Rational design and synthesis of novel 2, 5-disubstituted cis-and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & medicinal chemistry letters, 11(17), 2337-2340.
  • G, P. (2022). Phenylpiperidine Derivatives Market Forecast 2031- CAGR of 2.3% - Growth Plus Reports. Growth Plus Reports.
  • G, P. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S] GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508.
  • Healthline. (2023, June 28). Bupropion: Side Effects, Dosage, Uses and More. Retrieved from [Link]

  • Hellewell, S. B., & Bowen, W. D. (1990). A sigma-like binding site in rat pheochromocytoma (PC12) cells: decreased affinity for (+)-benzomorphans and lower molecular weight suggest a different sigma receptor form from that of guinea pig brain. Brain research, 527(2), 244-253.
  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Kaye, A. D., et al. (2010). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 13(5), 451-463.
  • Kula, N. S., & Baldessarini, R. J. (1991). Lack of cross-reactivity of novel atypical neuroleptics with dopamine D-1 and D-2 receptors. Brain research, 549(2), 345-348.
  • Lonza. (n.d.). Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Retrieved from [Link]

  • MDPI. (2023, August 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Milligan, G. (2003). The use of [35S] GTPγS binding to measure the activity of G-protein-coupled receptors. Signal transduction, 3(1-2), 1-10.
  • Mortensen, O. V., & Aggarwal, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79(1), 12-17.
  • PubChem. (n.d.). Vanoxerine. Retrieved from [Link]

  • Skuza, G. (2003). The role of sigma-1 receptors in the action of antidepressants. Pharmacological reports, 55(6), 626-637.
  • Wikipedia. (2023, November 27). 4-Phenylpiperidine. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Bupropion. Retrieved from [Link]

  • Wikipedia. (2023, December 22). Opioid. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Pethidine. Retrieved from [Link]

  • Wikipedia. (2023, November 11). Selective serotonin reuptake inhibitor. Retrieved from [Link]

  • Wikipedia. (2023, October 22). Vanoxerine. Retrieved from [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493-504.
  • FDA. (2004, December 1). N20-632S21 Sibutramine Clinpharm BPCA. Retrieved from [Link]

  • Ghorai, S. K., et al. (2003). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Journal of medicinal chemistry, 46(24), 5249-5261.
  • Healthline. (2023, June 28). Bupropion: Side Effects, Dosage, Uses and More. Retrieved from [Link]

  • Mayo Clinic. (2023, February 18). Bupropion (oral route) - Side effects & dosage. Retrieved from [Link]

  • Pathan, S. A., et al. (2008). Basic opioid pharmacology: an update. Anaesthesia and intensive care medicine, 9(12), 541-545.
  • Prakash, G. K. S., & Yudin, A. K. (2005). Superelectrophiles and the effects of trifluoromethyl substituents. Chemical reviews, 105(6), 2145-2162.
  • Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical reviews, 100(3), 925-1024.
  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133-S153.
  • Zare-Mehrjardi, A., et al. (2015). Effect of Sibutramine on Plasma C-Reactive Protein, Leptin and Adiponectin Concentrations: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Current drug safety, 10(2), 123-131.

Sources

Validating the Impact of Novel p53 Pathway Modulators: A Comparative Guide for 2-[3-(Trifluoromethyl)phenyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cancer biology, the tumor suppressor protein p53 stands as a pivotal guardian of the genome.[1][2] Its role in orchestrating cellular responses to stress, such as DNA damage, is critical in preventing tumorigenesis.[1] Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, primarily through the transcriptional regulation of a host of downstream target genes.[1][3] Consequently, the pharmacological activation of the p53 pathway has been a long-standing, yet challenging, goal in cancer therapeutics.[4]

This guide provides a comprehensive framework for validating the effects of a novel small molecule, 2-[3-(Trifluoromethyl)phenyl]piperidine , on the p53 signaling pathway and its downstream targets. As a hypothetical test case, this molecule will be compared against well-characterized p53 activators to illustrate the rigorous experimental validation required in drug discovery. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a clear path for assessing the potential of new chemical entities in this critical therapeutic area.

The p53 Signaling Pathway: A Brief Overview

Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by its primary negative regulators, MDM2 and MDMX.[5][6] MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation.[5] In response to cellular stress, such as DNA damage or oncogenic signaling, p53 is stabilized and activated through post-translational modifications. This activated p53 then binds to specific DNA sequences, known as p53 response elements, in the promoter regions of its target genes, thereby initiating their transcription.[7]

Key downstream targets of p53 include:

  • p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates p53-dependent cell cycle arrest, providing time for DNA repair.

  • BAX (Bcl-2-associated X protein): A pro-apoptotic member of the Bcl-2 family that, once activated, leads to mitochondrial outer membrane permeabilization and the initiation of apoptosis.

  • PUMA (p53 upregulated modulator of apoptosis): A BH3-only protein that is a potent activator of apoptosis, acting upstream of BAX.[8][9]

The interplay between these and other p53 targets determines the ultimate fate of the cell.[10]

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates transcription BAX BAX p53->BAX activates transcription PUMA PUMA p53->PUMA activates transcription MDM2->p53 promotes degradation Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest induces Apoptosis Apoptosis BAX->Apoptosis induces PUMA->BAX activates experimental_workflow start Treat cancer cell lines with 2-[3-(Trifluoromethyl)phenyl]piperidine and controls (Nutlin-3a, Doxorubicin) western Western Blot Analysis (p53, p21, BAX, PUMA, GAPDH) start->western qpcr Quantitative PCR (qPCR) (CDKN1A, BAX, PUMA transcripts) start->qpcr reporter p53-Luciferase Reporter Assay start->reporter phenotypic Phenotypic Assays (Cell Viability, Apoptosis - Annexin V) start->phenotypic conclusion Data Analysis and Conclusion western->conclusion qpcr->conclusion reporter->conclusion phenotypic->conclusion

Figure 2: Experimental workflow for validating p53 pathway activation.
Step-by-Step Methodologies

1. Cell Culture and Treatment:

  • Cell Lines: Utilize a panel of cancer cell lines with well-defined p53 status (e.g., HCT116 p53+/+, HCT116 p53-/-, U2OS, Saos-2).

  • Treatment: Culture cells to 70-80% confluency and treat with a dose-response range of 2-[3-(Trifluoromethyl)phenyl]piperidine and reference compounds (Nutlin-3a, Doxorubicin) for appropriate time points (e.g., 6, 12, 24 hours).

2. Western Blot Analysis for Protein Expression:

  • Objective: To determine if the compound increases the protein levels of p53 and its downstream targets.

  • Protocol:

    • Lyse treated cells and quantify protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p53, p21, BAX, PUMA, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system.

  • Expected Outcome: A dose-dependent increase in p53, p21, BAX, and PUMA protein levels in p53 wild-type cells treated with 2-[3-(Trifluoromethyl)phenyl]piperidine .

3. Quantitative PCR (qPCR) for Transcriptional Activity:

  • Objective: To ascertain if the increase in target protein levels is due to transcriptional activation by p53.

  • Protocol:

    • Isolate total RNA from treated cells using a suitable kit.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR using SYBR Green or TaqMan probes for the target genes (CDKN1A, BAX, PUMA) and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

  • Expected Outcome: A significant increase in the mRNA levels of CDKN1A, BAX, and PUMA in p53 wild-type cells, correlating with the Western blot data.

4. p53-Luciferase Reporter Assay:

  • Objective: To directly measure the transcriptional activity of p53.

  • Protocol:

    • Transfect cells with a reporter plasmid containing a luciferase gene under the control of a p53-responsive promoter.

    • Treat the transfected cells with the test compound and controls.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Expected Outcome: A dose-dependent increase in luciferase activity in cells treated with 2-[3-(Trifluoromethyl)phenyl]piperidine , indicating enhanced p53 transcriptional function.

Interpreting the Data: A Comparative Perspective

The collective data from these assays will provide a comprehensive profile of 2-[3-(Trifluoromethyl)phenyl]piperidine's activity.

AssayExpected Outcome for 2-[3-(Trifluoromethyl)phenyl]piperidineComparison with Nutlin-3aComparison with Doxorubicin
Western Blot Increased p53, p21, BAX, PUMASimilar pattern of p53 stabilization and downstream target induction.Similar induction of p53 and its targets, potentially with markers of DNA damage (e.g., γH2AX).
qPCR Increased CDKN1A, BAX, PUMA mRNASimilar transcriptional activation of p53 target genes.Strong transcriptional activation of p53 target genes.
Reporter Assay Increased luciferase activityStrong induction of p53-dependent luciferase activity.Potent induction of p53-dependent luciferase activity.
Phenotypic Assays Decreased cell viability and increased apoptosis in p53 wild-type cells.Primarily cytostatic effects at lower concentrations.Potent cytotoxic and pro-apoptotic effects.

Conclusion

The validation of a novel p53-activating compound requires a systematic and multi-pronged experimental approach. By employing the methodologies outlined in this guide and comparing the results for 2-[3-(Trifluoromethyl)phenyl]piperidine with those of well-characterized molecules like Nutlin-3a and Doxorubicin, researchers can confidently ascertain its mechanism of action and therapeutic potential. This rigorous validation is paramount for the advancement of new and effective cancer therapies targeting the p53 pathway.

References

  • Etsuko Uno. (2016). p53 Tumour Suppressor. wehi.tv.
  • Jackson, J. G., & Post, S. M. (2008).
  • Hoe, K. K., et al. (2022). Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death.
  • Yee, K. S., & Vousden, K. H. (2009). PUMA- and Bax-induced autophagy contributes to apoptosis.
  • St. John, L. S., & Testa, J. R. (2014). Small molecule compounds targeting the p53 pathway: are we finally making progress?. Journal of Cellular Physiology.
  • Wassman, C. D., et al. (2014). Discovery of Compounds that reactivate p53 mutants in vitro and in vivo.
  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Wikipedia.
  • Rowland, B. D., et al. (2002). E2F transcriptional repressor complexes are critical downstream targets of p19(ARF)
  • Pazgier, M., et al. (2012). Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization.
  • St. John, L. S., & Testa, J. R. (2017). Pharmacological targeting of mutant p53. Journal of Experimental & Clinical Cancer Research.
  • Kashima, Y., et al. (2020). Natural products that target p53 for cancer therapy.
  • Jensen, A. A., et al. (2025). The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents.
  • Gautier, F., et al. (2011). Role of Puma and Bax in cell death induction of HCT116 p21 Ϫ / Ϫ cells by terphenyl 14.
  • Liu, X., et al. (2023). Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials. Cancers.
  • Soininen, S., et al. (2010).
  • Jensen, A. A., et al. (2025). The Selective Serotonin 5-HT 2A Receptor Agonist ( S )-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUJmyJx5ToZtrWtthTuY7VT2z90RT8ZfZl3ej7xUIo0we15DlWS4AtsGdFegJKO_0U6XdoxTrYUatCSw7AYNLz7yldDeJFB9GJMKO3rFyieCo5cunq9YeoCfltT52wVt9D6J77uUAeaceWY9aia-0xFkXGLBJNYBks9Hrbdr66YzLl58RDxXahrzWZ6so-7vEabyzckjrJixM0O3ao-Vx1Fncxclr986ITfNT8RM6w8PGG_pU7XUi2fuhsNu_oMwYvhG1Kie8B3-a10zZ2uvuAGDYavgzbUr_BGZMnwwpLOEtK5vZYwGgmqhR66IjEVZ_71c9hdR9RWbSMqebCgJVoFhpiugz3-iwP7Mbgd5bwNukZxg8tainQe14FdtY]([Link]

Sources

Bridging the Gap: A Guide to In Vitro to In Vivo Correlation of 2-[3-(Trifluoromethyl)phenyl]piperidine Activity for CNS Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with challenges. A critical milestone in this journey is establishing a robust In Vitro to In Vivo Correlation (IVIVC) . This guide provides an in-depth, technical comparison and a practical framework for understanding and developing an IVIVC for the novel CNS-active compound, 2-[3-(Trifluoromethyl)phenyl]piperidine .

While specific IVIVC data for 2-[3-(Trifluoromethyl)phenyl]piperidine is not yet publicly available, this guide will utilize a scientifically grounded, hypothetical dataset to illustrate the process. We will compare its projected performance with two well-characterized piperidine and piperazine derivatives active in the central nervous system: the serotonin-releasing agent 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and the selective serotonin 5-HT2A receptor agonist (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) .

The Imperative of IVIVC in CNS Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (typically its dissolution rate or receptor binding affinity) and a relevant in vivo response (such as plasma drug concentration or a pharmacodynamic effect).[1][2] For CNS drugs, where target engagement in the brain is paramount, a reliable IVIVC can:

  • De-risk clinical development: By providing a clearer picture of how in vitro potency translates to in vivo efficacy, an IVIVC can help in selecting the most promising candidates and designing more effective clinical trials.

  • Optimize formulation: It allows for the rational design of drug delivery systems to achieve the desired pharmacokinetic and pharmacodynamic profiles.

  • Reduce reliance on extensive animal testing: A validated IVIVC can serve as a surrogate for some in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).

This guide will walk you through the essential steps to establish a Level A IVIVC, the most stringent and predictive type of correlation, for 2-[3-(Trifluoromethyl)phenyl]piperidine.

In Vitro Characterization: Unveiling the Molecular Fingerprint

The initial step in understanding the therapeutic potential of 2-[3-(Trifluoromethyl)phenyl]piperidine is to characterize its interaction with its biological targets. Based on its structural similarity to known serotonergic agents, we hypothesize that it interacts with various serotonin (5-HT) receptors.

Experimental Protocol: Serotonin Receptor Binding Affinity Assay

This assay determines the binding affinity of a compound to specific receptor subtypes.

Methodology:

  • Membrane Preparation: Obtain cell membranes from cell lines stably expressing the human serotonin receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[3]

  • Radioligand Binding: Incubate the cell membranes with a specific radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound (2-[3-(Trifluoromethyl)phenyl]piperidine, TFMPP, or LPH-5).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Receptor Binding Profile Comparison
Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
2-[3-(Trifluoromethyl)phenyl]piperidine (Hypothetical) 15550
TFMPP 288-1950[4]160-269[4]62[4]
LPH-5 >10002.5>1000

Interpretation: The hypothetical data suggests that 2-[3-(Trifluoromethyl)phenyl]piperidine is a potent ligand at the 5-HT2A receptor, with significant affinity for the 5-HT1A receptor as well. In comparison, TFMPP shows broader activity with lower affinity, while LPH-5 is highly selective for the 5-HT2A receptor.

Experimental Protocol: Functional Activity Assay (Calcium Flux)

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor.

Methodology:

  • Cell Culture: Use a cell line stably co-expressing the target serotonin receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR). An increase in fluorescence indicates an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation (like 5-HT2A and 5-HT2C).

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vitro Functional Activity Comparison
Compound5-HT2A Receptor Activity
2-[3-(Trifluoromethyl)phenyl]piperidine (Hypothetical) Partial Agonist (EC50 = 25 nM)
TFMPP Weak Partial Agonist/Antagonist[4]
LPH-5 Partial Agonist[5]

Interpretation: The hypothetical data positions 2-[3-(Trifluoromethyl)phenyl]piperidine as a partial agonist at the 5-HT2A receptor. This is a desirable profile for many CNS disorders, as it can provide a modulatory effect without over-stimulating the receptor system.

In Vivo Evaluation: From Benchtop to Behavior

The next crucial phase is to assess the compound's effects in a living organism. This involves both pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) studies.

Experimental Protocol: Rodent Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Drug Administration: Administer a single dose of the test compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Pharmacokinetic Profile Comparison
Parameter2-[3-(Trifluoromethyl)phenyl]piperidine (Hypothetical)TFMPPLPH-5
CL (L/hr/kg) 1.5Data not readily availableData not readily available
Vd (L/kg) 10Data not readily availableData not readily available
t1/2 (hr) 4.5~5-7Data not readily available
%F 60HighData not readily available

Interpretation: The hypothetical pharmacokinetic profile of 2-[3-(Trifluoromethyl)phenyl]piperidine suggests good oral bioavailability and a moderate half-life, making it a suitable candidate for once or twice-daily dosing.

Experimental Protocol: Rodent Behavioral Model (Head-Twitch Response)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential hallucinogenic or psychedelic-like effects.[5]

Methodology:

  • Animal Model: Use adult male C57BL/6J mice.

  • Drug Administration: Administer varying doses of the test compound intraperitoneally (IP).

  • Behavioral Observation: Place the mice in individual observation chambers and record the number of head twitches over a specific period (e.g., 30 minutes).

  • Data Analysis: Plot the mean number of head twitches against the drug dose to generate a dose-response curve.

In Vivo Pharmacodynamic Comparison (Head-Twitch Response)
CompoundED50 (mg/kg, IP)
2-[3-(Trifluoromethyl)phenyl]piperidine (Hypothetical) 1.0
TFMPP Induces HTR[4]
LPH-5 ~0.5-1.0[5]

Interpretation: The hypothetical ED50 for 2-[3-(Trifluoromethyl)phenyl]piperidine in the HTR assay is comparable to that of LPH-5, suggesting potent in vivo engagement of the 5-HT2A receptor.

Establishing the In Vitro to In Vivo Correlation (IVIVC)

With both in vitro and in vivo data in hand, we can now build the IVIVC model. For a CNS drug where the primary mechanism is receptor binding, a Level A IVIVC can be established by correlating the in vitro receptor occupancy with an in vivo pharmacodynamic response.

IVIVC Development Workflow

IVIVC_Workflow cluster_ivivc IVIVC Modeling in_vitro_binding Receptor Binding Assay (Ki values) correlation Correlation Model (In Vitro vs. In Vivo) in_vitro_binding->correlation in_vitro_functional Functional Assay (EC50/IC50 values) in_vitro_functional->correlation pk_study Pharmacokinetic Study (Plasma Concentration) deconvolution Deconvolution Analysis (In Vivo Absorption) pk_study->deconvolution pd_study Pharmacodynamic Study (Behavioral Response) pd_study->deconvolution deconvolution->correlation validation Model Validation correlation->validation

Caption: Workflow for establishing an in vitro to in vivo correlation.

Mathematical Modeling of the IVIVC

A common approach for a Level A IVIVC is to use a deconvolution method to estimate the in vivo absorption or dissolution profile from the plasma concentration-time data.[4] This in vivo profile is then directly compared to the in vitro dissolution or, in our case, can be correlated with the in vitro receptor occupancy.

For our hypothetical case, we can establish a relationship between the in vitro 5-HT2A receptor affinity (Ki) and the in vivo potency in the head-twitch response assay (ED50).

Correlation Plot (Hypothetical Data)

A plot of the log-transformed in vitro Ki values against the log-transformed in vivo ED50 values for a series of related compounds (including our hypothetical data for 2-[3-(Trifluoromethyl)phenyl]piperidine and the known data for the comparators) would ideally show a linear relationship. A strong correlation (R² > 0.9) would indicate a robust IVIVC.

Comparative Analysis: Positioning 2-[3-(Trifluoromethyl)phenyl]piperidine

Based on our hypothetical data, 2-[3-(Trifluoromethyl)phenyl]piperidine presents a compelling profile compared to TFMPP and LPH-5.

  • Potency and Selectivity: It demonstrates higher potency at the 5-HT2A receptor than TFMPP and a broader profile than the highly selective LPH-5. This could translate to a more nuanced therapeutic effect.

  • Pharmacokinetics: Its favorable oral bioavailability and half-life suggest a more convenient dosing regimen compared to compounds that may require more frequent administration.

  • Pharmacodynamics: The potent induction of the head-twitch response confirms its significant in vivo activity at the 5-HT2A receptor.

Conclusion: A Roadmap for Predictive Drug Development

This guide has provided a comprehensive, albeit illustrative, roadmap for establishing an in vitro to in vivo correlation for the novel CNS drug candidate, 2-[3-(Trifluoromethyl)phenyl]piperidine. By systematically characterizing its in vitro pharmacology, evaluating its in vivo properties, and mathematically modeling the relationship between these datasets, researchers can gain invaluable insights into its therapeutic potential. This predictive approach is not merely an academic exercise; it is a cornerstone of modern, efficient, and ethical drug development. The principles and methodologies outlined herein are broadly applicable to a wide range of CNS-active compounds and serve as a testament to the power of integrating diverse experimental data to accelerate the translation of promising molecules from the laboratory to the clinic.

References

  • Antonenko, P. D., & Levina, O. I. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 23(3), 1234. [Link]

  • Bhatt, P., & Gaikwad, V. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. [Link]

  • Fiorino, F., et al. (2016). Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus. European Journal of Medicinal Chemistry, 113, 206-218. [Link]

  • Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin receptor subtypes as targets for hallucinogenic drugs. Current pharmaceutical design, 14(15), 1456–1467.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Drug testing and analysis, 3(7-8), 478–491.
  • Hanks, A. N., & Gonzalez, C. (2010). The effects of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) on neuronal firing rate in the ventral tegmental area and nucleus accumbens of the rat. Neuroscience letters, 473(2), 116–120.
  • Hoyer, D., et al. (2002). International Union of Pharmacology. XXXVIII. Classification of serotonin receptors. Pharmacological reviews, 54(2), 267–290.
  • Jensen, A. A., et al. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv. [Link]

  • Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs.
  • Lee, H. S., & Silveira, J. (2010). Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. Psychopharmacology, 213(2-3), 575–582. [Link]

  • Marona-Lewicka, D., & Nichols, D. E. (2007). The effect of the selective 5-HT2A receptor antagonist M100907 on the head-twitch response and locomotor activity in rats. Behavioural pharmacology, 18(4), 305–311.
  • Millan, M. J., et al. (2004). S33005, a novel, potent, and selective antagonist at serotonin 5-HT3 receptors: in vitro and in vivo pharmacological profiles. The Journal of pharmacology and experimental therapeutics, 311(2), 717–731.
  • Olivier, B., & van Dalen, D. (1982). Social behavior in rats and mice: an ethologically based model for differentiating psychoactive drugs. Aggressive Behavior, 8(2), 163-168.
  • Roth, B. L., et al. (2000). Salvinorin A: a potent naturally occurring nonnitrogenous kappa-opioid selective agonist.
  • Trifluoromethylphenylpiperazine - Wikipedia. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • van Wel, J. H., et al. (2012). The effects of the 5-HT2A receptor agonist TCB-2 on head-twitch responses in C57BL/6J mice. Psychopharmacology, 220(3), 563–571.
  • Winter, J. C., et al. (2007). The effects of N, N-dimethyltryptamine, 2, 5-dimethoxy-4-iodoamphetamine, and the head-twitch response in mice. Pharmacology, biochemistry, and behavior, 88(1), 65–71.
  • Wood, M. D., et al. (2009). The behavioural pharmacology of 5-HT2C receptor ligands. Current pharmaceutical design, 15(26), 3056–3066.
  • Zhao, L., et al. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B, 11(3), 676-691. [Link]

  • Drug Enforcement Administration. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP: A2, Legal E, or Legal X).
  • Glennon, R. A., et al. (1988). Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats trained to discriminate TFMPP from saline. Pharmacology Biochemistry and Behavior, 31(2), 337-340.
  • Olivier, B., et al. (1994). Serotonin receptors and animal models of aggressive behavior. Pharmacology, Biochemistry and Behavior, 48(3), 605-616. [Link]

  • Schechter, M. D. (1991). Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation. Pharmacology Biochemistry and Behavior, 38(2), 243-247. [Link]

  • Lacivita, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • da Silva, C. J., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 12(11), e0187823. [Link]

  • ChEMBL. (n.d.). Document: Synthesis and serotonergic activity of arylpiperazide derivatives of serotonin: potent agonists for 5-HT1D receptors. (CHEMBL1128546). Retrieved from [Link]

  • van de Witte, S. V., et al. (1997). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 17(1-3), 227–239. [Link]

  • Noel, F., & Cunha, V. S. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular pharmacology, 61(1), 21–26. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Trifluoromethyl)phenyl]piperidine
Reactant of Route 2
2-[3-(Trifluoromethyl)phenyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.